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  • Product: 5-Fluoro-4-mercapto-2-hydroxypyrimidine
  • CAS: 671-41-0

Core Science & Biosynthesis

Foundational

5-Fluoro-4-mercapto-2-hydroxypyrimidine CAS number and molecular weight

Common Name: 5-Fluoro-4-thiouracil CAS Registry Number: 671-41-0 Molecular Weight: 146.14 g/mol [1][2][3] Part 1: Executive Summary 5-Fluoro-4-mercapto-2-hydroxypyrimidine (often referred to as 5-Fluoro-4-thiouracil ) re...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 5-Fluoro-4-thiouracil CAS Registry Number: 671-41-0 Molecular Weight: 146.14 g/mol [1][2][3]

Part 1: Executive Summary

5-Fluoro-4-mercapto-2-hydroxypyrimidine (often referred to as 5-Fluoro-4-thiouracil ) represents a critical heterocyclic scaffold in the development of pyrimidine antimetabolites.[1][3] While its parent compound, 5-Fluorouracil (5-FU), is a cornerstone of oncology, the 4-thio analog serves a distinct and vital role as a synthetic intermediate and a mechanistic probe .[1][3][4]

Its primary utility lies in the activation of the C4 position .[1][4] The substitution of the C4-carbonyl oxygen with a sulfur atom destabilizes the aromatic system sufficiently to allow nucleophilic displacement, most notably by ammonia or amines.[1][3][4] This reactivity is the chemical foundation for the industrial synthesis of 5-Fluorocytosine (Flucytosine) , an essential antifungal agent, and various 4-amino nucleoside analogs used in antiviral therapies (e.g., Emtricitabine precursors).[1][3][4]

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthesis logic, and application in drug design, moving beyond basic catalog data to actionable experimental insight.[1][3][4]

Part 2: Chemical Profile & Tautomeric Dynamics[1][3]

Identity & Physicochemical Data
PropertySpecification
IUPAC Name 5-Fluoro-2-hydroxy-4-pyrimidinethiol
Common Synonyms 5-Fluoro-4-thiouracil; 5-F-4-TU
CAS Number 671-41-0
Molecular Formula C₄H₃FN₂OS
Molecular Weight 146.14 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 269–272 °C (dec.)[1][3][4][5]
Solubility Low in water; soluble in alkaline solutions (NaOH, NH₄OH) and polar aprotic solvents (DMF, DMSO).[1][3][4]
Acidity (pKa) ~7.0 (thiol/thione group), ~8.0 (N3 proton)
Tautomerism: The Reactivity Engine

Understanding the tautomeric equilibrium is non-negotiable for successful synthesis.[1][4] While the name "4-mercapto" suggests a thiol (-SH) group, the compound exists predominantly in the thione form in neutral solution and solid state.[1][3][4] However, the thiol form is the reactive species for S-alkylation, while the thione form drives the susceptibility to nucleophilic attack at C4.[1][3][4]

Tautomers cluster_0 Predominant Form (Solid/Neutral) cluster_1 Reactive Form (Basic pH) Thione Thione Form (5-Fluoro-4-thiouracil) C=S at C4 N-H at N3 Thiol Thiol Form (4-Mercapto-2-hydroxy) C-S-H at C4 N=C double bond Thione->Thiol pH > 7.5 (Deprotonation) caption Figure 1: Tautomeric equilibrium shifting between Thione (stable) and Thiol (reactive) forms.

[3][4]

Part 3: Synthesis & Manufacturing Protocol

The Thiation Workflow (Core Protocol)

The standard synthesis involves the selective thiation of 5-Fluorouracil.[1][3][4] This reaction is thermodynamically driven but requires strict moisture control to prevent hydrolysis of the thionating agent.[4]

Reagents:

  • Substrate: 5-Fluorouracil (5-FU) [CAS 51-21-8][1][3][6][7]

  • Reagent: Phosphorus Pentasulfide (P₂S₅) or Lawesson’s Reagent[1][3][4]

  • Solvent: Anhydrous Pyridine or 1,4-Dioxane[1][3][4]

  • Workup: Sodium Bicarbonate (NaHCO₃)[1][3][4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 5-Fluorouracil (1.0 eq) in anhydrous pyridine (10-15 volumes).

  • Addition: Add Phosphorus Pentasulfide (0.6 eq) portion-wise. Caution: Exothermic reaction.[1][4] Evolution of H₂S gas (rotten egg smell, toxic).[1][3][4]

  • Reflux: Heat the mixture to reflux (115°C) for 2–4 hours. The solution will turn from a suspension to a clear, dark orange/red solution, indicating the formation of the thione.[3][4]

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water.

  • Precipitation: The crude product may precipitate.[1][3][4] If not, acidification with HCl to pH 3–4 will induce precipitation.[1][3][4]

  • Purification: Recrystallize from boiling water or ethanol/water mix.[1][3][4] The sulfur atom increases lipophilicity compared to 5-FU, altering the crystallization kinetics.[1][3][4]

Mechanistic Pathway: From 5-FU to 5-FC

The most high-value application of this molecule is the conversion to 5-Fluorocytosine (Flucytosine) .[1][4] The sulfur at C4 acts as a "leaving group equivalent."[4]

SynthesisPath Start 5-Fluorouracil (5-FU) (C4=O) Intermediate 5-Fluoro-4-thiouracil (C4=S) CAS: 671-41-0 Start->Intermediate P2S5 / Pyridine Reflux, 4h (Selective Thiation) Product 5-Fluorocytosine (5-FC) (C4=NH2) Intermediate->Product NH3 (aq) / MeOH Pressure or Heat (Nucleophilic Displacement) caption Figure 2: Synthetic route converting 5-FU to 5-Fluorocytosine via the 4-thio intermediate.

[1][3][4]

Part 4: Analytical Characterization

To validate the identity of 5-Fluoro-4-thiouracil, researchers must look for specific spectral shifts distinguishing it from the 5-FU parent.[1][3][4]

NMR Spectroscopy[3][4]
  • ¹⁹F NMR: This is the most diagnostic tool.[1][3][4] The substitution of Oxygen (electronegative) with Sulfur (less electronegative but more polarizable) at C4 causes a distinct chemical shift change.[4]

    • 5-FU Shift: ~ -169 ppm (vs CFCl₃).[1][4]

    • 5-F-4-TU Shift: Typically shifted downfield (deshielded) due to the anisotropic effect of the C=S bond.[4]

  • ¹H NMR (DMSO-d₆):

    • H6 (Aromatic): Appears as a doublet (coupling with F) around 8.0–8.5 ppm.[1][4] The shift is slightly different from 5-FU due to the electronic change at C4.

    • NH Protons: Broad singlets.[1][3][4] The N3-H proton is more acidic and deshielded in the thio-analog.[1][3][4]

UV-Vis Spectroscopy

The C=S chromophore has a significantly different absorption profile than C=O.[1][4]

  • Bathochromic Shift: 5-Fluoro-4-thiouracil exhibits a strong absorption maximum (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) around 330–340 nm  in neutral buffer.[3][4]
    
  • Contrast: 5-FU absorbs near 265 nm.[1][3][4] This yellow-shift (absorbing in the UV-A/Blue region) gives the compound its characteristic yellow color.[1][3][4]

Part 5: Safety & Handling (HSE)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1][3][4]Handle in a fume hood.[1][4]
Stench Mercaptan-like odor.[1][3][4]Use bleach (NaOCl) to neutralize glassware and spills (oxidizes sulfur to odorless sulfonate).[4]
Teratogenicity Suspected reproductive toxin (analogous to 5-FU).[1][3][4]Double-gloving (Nitrile) is mandatory.[1][4]

Decontamination Protocol: Do not wash glassware directly in the sink. Soak all equipment in a 10% Sodium Hypochlorite (Bleach) solution for 1 hour to oxidize residual thione/thiol traces before standard washing.[4]

References

  • Synthesis and Properties of 5-Fluoro-4-thiouracil

    • Source: ChemicalBook / PrepChem Protocols[1][3][4]

    • Context: Detailed the thiation of 5-fluorouracil using phosphorus pentasulfide.
  • 5-Fluorocytosine Synthesis via Thio-Intermedi

    • Source: U.S. Patent 4,703,121 & VCU Medicines for All Institute[1][3][4]

    • Context: Describes the conversion of 4-thio and 4-chloro intermedi
  • CAS Registry Data: 5-Fluoro-4-mercapto-2-hydroxypyrimidine

    • Source: ChemicalBook CAS Database[1][3][4][8]

    • Context: Confirmed CAS 671-41-0 and MW 146.14.[1][2][3][4]

  • Tautomerism in Hydroxy- and Mercaptopyrimidines

    • Source: Journal of Physical Chemistry (ACS)[1][4]

    • Context: Theoretical and experimental analysis of thione-thiol equilibrium in pyrimidines.
    • [1][3][4]

Sources

Exploratory

A Technical Guide to the Strategic Role of 5-Fluoro-4-mercapto-2-hydroxypyrimidine in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrimidine analogues are a cornerstone of modern antiviral therapy, particularly in the management of HIV and HBV infections. Within this class, 5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine analogues are a cornerstone of modern antiviral therapy, particularly in the management of HIV and HBV infections. Within this class, 5-fluorinated cytosine nucleosides, such as the blockbuster drug Emtricitabine, exhibit exceptional potency and a favorable safety profile. The synthesis of these critical therapeutic agents often hinges on the strategic manipulation of a key precursor: 5-fluorouracil. This guide elucidates the pivotal role of an often-unnamed but crucial intermediate, 5-Fluoro-4-mercapto-2-hydroxypyrimidine (more commonly known by its stable tautomer, 5-fluoro-4-thiouracil), in the synthetic pathway from 5-fluorouracil to 5-fluorocytosine. We will explore the underlying chemical principles that make this thio-intermediate indispensable, provide detailed experimental protocols for its formation and subsequent amination, and contextualize its application within the broader landscape of antiviral drug development.

Introduction: The Challenge of Pyrimidine C4-Functionalization

The development of potent nucleoside reverse transcriptase inhibitors (NRTIs) has revolutionized the treatment of viral diseases.[1] Many of these drugs, including Emtricitabine (FTC) and Lamivudine (3TC), are analogues of cytidine. A common structural feature is the 5-fluoro-substituted pyrimidine ring, which can enhance metabolic stability and alter the electronic properties of the nucleobase.[2]

A primary challenge in the synthesis of these drugs is the efficient conversion of a readily available starting material, 5-fluorouracil, into the corresponding 5-fluorocytosine base. Direct amination of the C4-carbonyl group of 5-fluorouracil is chemically unfavorable. The process requires a strategic activation of the C4 position to facilitate nucleophilic attack by an amine source. While chlorinating agents can be used, an elegant and widely adopted strategy involves the thionation of the C4-carbonyl to form 5-fluoro-4-thiouracil.[3][4] This intermediate, which exists predominantly in the thione tautomeric form rather than the thiol, serves as a highly effective precursor for amination.[5]

The Strategic Advantage of the 4-Thio Group

The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a fundamental transformation known as thionation.[6] In the context of pyrimidine synthesis, this step is crucial for several reasons:

  • Enhanced Reactivity: The thiocarbonyl group is significantly more electrophilic at the carbon atom than the corresponding carbonyl group.

  • Superior Leaving Group: During amination, the intermediate formed after nucleophilic attack by ammonia resolves by eliminating a sulfur-containing species, which is a much better leaving group than an oxygen equivalent. This drives the reaction toward the desired 4-amino product (cytosine).

  • Controlled Reaction Pathway: Thionation provides a clean and high-yielding pathway to activate the C4 position, often superior to multi-step chlorination and hydrolysis routes.[3][4]

The most common and effective reagent for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, famously known as Lawesson's Reagent (LR).[7] LR is preferred for its mild reaction conditions and high functional group tolerance.[6][8]

Core Synthetic Workflow: From 5-Fluorouracil to 5-Fluorocytosine

The conversion is a two-step process: (1) Thionation of 5-fluorouracil to produce 5-fluoro-4-thiouracil, and (2) Amination of the thio-intermediate to yield 5-fluorocytosine. This workflow is a foundational pathway for producing the key base needed for major antiviral drugs.[9]

G A 5-Fluorouracil B 5-Fluoro-4-thiouracil (5-Fluoro-4-mercapto-2-hydroxypyrimidine) A->B Step 1: Thionation Reagent: Lawesson's Reagent Solvent: Pyridine or Dioxane C 5-Fluorocytosine B->C Step 2: Amination Reagent: NH₃ (e.g., in Methanol) Condition: Heat

Caption: Core synthetic workflow for converting 5-Fluorouracil to 5-Fluorocytosine.

Experimental Protocols & Mechanistic Insights

Step 1: Thionation of 5-Fluorouracil

This protocol describes the conversion of 5-fluorouracil to its 4-thio analogue using Lawesson's Reagent. The choice of an anhydrous, high-boiling solvent like pyridine is critical to ensure the reaction proceeds to completion.

Protocol: Synthesis of 5-Fluoro-4-thiouracil

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-fluorouracil (1.0 eq).

  • Reagent Addition: Suspend the 5-fluorouracil in anhydrous pyridine. Add Lawesson's Reagent (approx. 0.5-0.6 eq) portion-wise to the suspension. Causality: Using slightly more than 0.5 equivalents of LR ensures efficient conversion of the C4-carbonyl without significant side reactions at the C2-carbonyl, which is less reactive.[7]

  • Reaction: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure. The resulting residue can be triturated with a solvent like diethyl ether to precipitate the product and remove soluble phosphorus byproducts.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-fluoro-4-thiouracil as a yellow solid.

Step 2: Amination of 5-Fluoro-4-thiouracil

This step leverages the enhanced reactivity of the 4-thio position for nucleophilic substitution with ammonia to form the final 5-fluorocytosine product.

Protocol: Synthesis of 5-Fluorocytosine

  • Setup: In a sealed pressure vessel or autoclave, suspend the 5-fluoro-4-thiouracil (1.0 eq) in a solution of methanolic ammonia.

  • Reaction: Heat the sealed vessel to 100-120°C for 8-12 hours. The pressure will increase due to the heating of the solvent and ammonia. Causality: The use of a sealed vessel and elevated temperature is necessary to achieve the activation energy for the nucleophilic aromatic substitution and to maintain a high concentration of ammonia.

  • Workup: Cool the vessel to room temperature. Vent any excess pressure safely in a fume hood. The product, 5-fluorocytosine, often precipitates from the reaction mixture upon cooling.

  • Purification: Filter the solid product and wash with cold methanol to remove any unreacted starting material and soluble byproducts. The product can be further purified by recrystallization if necessary. A high yield of 5-fluorocytosine is typically obtained.[4]

Mechanism of Amination

The amination proceeds via a nucleophilic aromatic substitution mechanism, likely through a Meisenheimer-like intermediate.

G cluster_0 Mechanism of C4-Amination A 5-Fluoro-4-thiouracil + NH₃ B Tetrahedral Intermediate (Meisenheimer Complex) A->B Nucleophilic Attack C 5-Fluorocytosine + [H₂S] B->C Elimination of Thiol

Caption: Simplified mechanism for the amination of 5-fluoro-4-thiouracil.

Integration into Antiviral Nucleoside Synthesis

Once 5-fluorocytosine is synthesized, it can be incorporated into the final drug molecule, such as Emtricitabine. This is typically achieved through a glycosylation reaction where the pyrimidine base is coupled with a protected sugar (or oxathiolane, in the case of FTC) moiety.[1][10]

There are two primary strategies for this:

  • Late-Stage Amination: Glycosylate 5-fluorouracil or 5-fluoro-4-thiouracil with the protected sugar ring first, then perform the amination reaction on the fully formed nucleoside analogue.

  • Early-Stage Amination (Base-First): Synthesize the 5-fluorocytosine base as described above. In a separate step, couple the base with the activated sugar moiety. This is a common and robust method used in large-scale manufacturing.[10]

The "base-first" approach is often preferred as it avoids exposing the sensitive glycosidic bond of the nucleoside to the potentially harsh conditions of the amination step.

Data Summary and Characterization

Ensuring the identity and purity of the intermediates and final product is paramount. The following table summarizes expected characterization data.

CompoundAppearanceMolecular FormulaMolecular WeightKey Analytical Signals
5-Fluorouracil White crystalline solidC₄H₃FN₂O₂130.081H NMR, 13C NMR, 19F NMR consistent with structure
5-Fluoro-4-thiouracil Yellow solidC₄H₃FN₂OS146.15Appearance of C=S signal in 13C NMR (~190-200 ppm), shift in UV-Vis spectrum.[5]
5-Fluorocytosine White to off-white solidC₄H₄FN₃O129.09Appearance of amine protons in 1H NMR, characteristic shifts in pyrimidine ring signals.[4]

Conclusion

5-Fluoro-4-mercapto-2-hydroxypyrimidine, in its stable 5-fluoro-4-thiouracil tautomeric form, is a linchpin intermediate in medicinal chemistry. Its strategic generation from 5-fluorouracil via thionation provides a robust and efficient solution to the challenge of C4-amination. This pathway is fundamental to the industrial-scale synthesis of 5-fluorocytosine, the essential heterocyclic base for numerous life-saving antiviral drugs, most notably Emtricitabine. Understanding the chemical principles and practical methodologies behind the use of this thio-intermediate offers critical insight for researchers and professionals dedicated to the development of next-generation antiviral therapeutics.

References

  • Photophysical and Photochemical Properties of 4‑Thiouracil: Time- Resolved IR Spectroscopy and DFT Studies. (2014). The Journal of Physical Chemistry B. Available at: [Link]

  • Process for the preparation of 5-fluorocytosine. (1987). Google Patents.
  • Photophysical and photochemical properties of 4-thiouracil: time-resolved IR spectroscopy and DFT studies. (2014). PubMed. Available at: [Link]

  • Photophysical and Photochemical Properties of 4-Thiouracil: Time-Resolved IR Spectroscopy and DFT Studies. ACS Publications. Available at: [Link]

  • Process and intermediates for preparing emtricitabine. (2009). Google Patents.
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2020). Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

  • Thionation Using Fluorous Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • Thionation using fluorous Lawesson's reagent. (2006). PubMed. Available at: [Link]

  • Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. (2019). MDPI. Available at: [Link]

  • Thionation Using Fluorous Lawesson's Reagent. ResearchGate. Available at: [Link]

  • Synthesis of emtricitabine (88) from trans oxathiolane derivative 81. ResearchGate. Available at: [Link]

  • Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. (2019). DovePress. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Available at: [Link]

  • Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. (1988). PubMed. Available at: [Link]

  • Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). (2016). ACS Publications. Available at: [Link]

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. (2023). RSC Publishing. Available at: [Link]

  • Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides. (1996). ACS Publications. Available at: [Link]

  • Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates. (1991). PubMed. Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI. Available at: [Link]

  • Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. (2009). PubMed. Available at: [Link]

  • An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents. (2007). PubMed. Available at: [Link]

  • Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available at: [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). MDPI. Available at: [Link]

  • N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. (2022). MDPI. Available at: [Link]

  • Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. SciSpace. Available at: [Link]

  • 5-Fluoropyrimidines. Oncohema Key. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2021). RSC Publishing. Available at: [Link]

  • Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). MDPI. Available at: [Link]

Sources

Foundational

5-Fluoro-4-mercapto-2-hydroxypyrimidine vs. 5-Fluorouracil structural differences

This technical guide provides an in-depth structural and functional analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil) versus the clinical standard 5-Fluorouracil (5-FU). Content Ty...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil) versus the clinical standard 5-Fluorouracil (5-FU).

Content Type: Structural & Pharmacological Analysis Target Audience: Medicinal Chemists, Oncologists, and Structural Biologists

Executive Summary

This guide delineates the critical physicochemical and biological divergences between 5-Fluorouracil (5-FU) , a cornerstone antimetabolite in oncology, and its 4-thio analog, 5-Fluoro-4-mercapto-2-hydroxypyrimidine (5-F-4-TU) .

While 5-FU relies on the electronegativity of fluorine and the hydrogen-bonding capacity of the C4-carbonyl to mimic uracil, the substitution of oxygen with sulfur at the C4 position in 5-F-4-TU fundamentally alters the molecule's electronic landscape. This single atom change shifts the tautomeric equilibrium, enhances lipophilicity, modifies hydrogen bond acceptor capabilities, and drastically changes the interaction mechanism with the target enzyme, Thymidylate Synthase (TS).

Structural & Physicochemical Analysis[1][2]

The core difference lies in the C4 position. 5-FU possesses a carbonyl oxygen (hard base), whereas 5-F-4-TU possesses a sulfur atom (soft base). This substitution dictates the tautomeric preference and pKa values.

Molecular Comparison Table
Feature5-Fluorouracil (5-FU)5-Fluoro-4-mercapto-2-hydroxypyrimidine (5-F-4-TU)
IUPAC Name 5-Fluoro-1H,3H-pyrimidine-2,4-dione5-Fluoro-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
C4 Substituent Oxygen (=O)Sulfur (=S) or Thiol (-SH)
Dominant Tautomer Lactam (2,4-diketo)Thione (4-thione-2-keto)
Van der Waals Radius (C4) 1.52 Å (Oxygen)1.80 Å (Sulfur)
H-Bond Capability Strong Acceptor (C=O)Weak Acceptor (C=S)
Acidity (N3-H pKa) ~8.0~6.5 (More acidic due to S polarizability)
Lipophilicity (LogP) -0.89 (Hydrophilic)~ -0.4 to 0.0 (More Lipophilic)
UV Max Absorbance ~265 nm~330-340 nm (Red-shifted)
Tautomeric Equilibrium

In aqueous solution, 5-FU exists predominantly in the diketo form. For 5-F-4-TU, the thione form is energetically favored over the mercapto (thiol) form, although the name "mercapto" implies the thiol tautomer. The sulfur atom is less electronegative than oxygen, making the N3 proton more acidic and the thione group a softer nucleophile.

Tautomers cluster_5FU 5-Fluorouracil (5-FU) cluster_5F4TU 5-Fluoro-4-thiouracil (5-F-4-TU) FU_Diketo Diketo Form (Dominant) C4=O FU_Enol Enol Form (Minor) C4-OH FU_Diketo->FU_Enol Tautomerization TU_Thione Thione Form (Dominant) C4=S TU_Thiol Thiol Form (Mercapto) C4-SH TU_Thione->TU_Thiol Tautomerization

Figure 1: Tautomeric equilibria. The thione form is the relevant biological substrate for 5-F-4-TU.

Pharmacology & Mechanism of Action[3][4][5]

Both compounds act as pyrimidine antagonists, but their interactions with the primary target, Thymidylate Synthase (TS) , and their metabolic fates differ significantly.

Thymidylate Synthase (TS) Inhibition[6][7][8][9][10]
  • 5-FU Mechanism: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1] FdUMP acts as a pseudosubstrate, forming a covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). The fluorine atom at C5 prevents the abstraction of the proton required to complete the methylation, trapping the enzyme in a slowly reversible covalent complex.[2]

  • 5-F-4-TU Mechanism: The 4-thio analog (converted to 5-fluoro-4-thio-dUMP) binds to TS. However, the sulfur atom can form a disulfide bridge or a stable thioether linkage with the active site cysteine (Cys-198 in E. coli, Cys-195 in human) more readily than the oxygen analog. Furthermore, 4-thiouracil derivatives are photoactivatable , meaning 5-F-4-TU can be used to crosslink TS irreversibly upon UV irradiation, a property not shared by 5-FU.

Metabolic Activation & Degradation (DPD Resistance)

A major limitation of 5-FU is its rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD) in the liver, which degrades >80% of the administered dose into inactive metabolites (dihydrofluorouracil) and neurotoxic byproducts (fluoro-beta-alanine).

  • 5-FU: High affinity substrate for DPD. Rapid clearance (

    
     min).
    
  • 5-F-4-TU: The replacement of the C4 oxygen with sulfur makes the ring resistant to reduction by DPD. Thio-bases are often poor substrates for DPD. Consequently, 5-F-4-TU exhibits increased metabolic stability , potentially maintaining therapeutic concentrations longer than 5-FU.

Incorporation into Nucleic Acids[10]
  • RNA: 5-FU is incorporated into RNA (as FUTP), disrupting ribosomal processing and tRNA function. 5-F-4-TU is also incorporated into RNA.[3][4] Uniquely, 4-thiouridine residues in RNA are used for crosslinking studies (CLIP-seq methods) because they can form covalent bonds with interacting proteins upon UV exposure (365 nm).

  • DNA: Both are converted to deoxynucleotides (FdUTP vs 5-F-4-thio-dUTP) and incorporated into DNA, leading to strand breaks and apoptosis.

Pharmacology FU 5-Fluorouracil (5-FU) OPRT OPRT / UK FU->OPRT TP Thymidine Phosphorylase FU->TP DPD DPD (Liver Catabolism) FU->DPD Rapid Degradation (80%) FTU 5-Fluoro-4-thiouracil (5-F-4-TU) FTU->OPRT FTU->TP FTU->DPD Resistant / Inhibitory FUMP FUMP / F-thio-UMP OPRT->FUMP FdUMP FdUMP / F-thio-dUMP (Active Inhibitor) TP->FdUMP TP->FdUMP RR Ribonucleotide Reductase RR->FdUMP Inactive Inactive Metabolites (F-beta-alanine) DPD->Inactive FUMP->RR RNA RNA Incorporation (F-RNA vs Thio-F-RNA) FUMP->RNA Phosphorylation TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA DNA Incorporation (Damage)

Figure 2: Comparative metabolic pathways. Note the DPD resistance pathway for the thio-analog.

Experimental Protocols

Synthesis of 5-Fluoro-4-thiouracil

Rationale: 5-F-4-TU is typically synthesized from 5-FU or its protected derivatives using a thiation reagent.

  • Starting Material: 5-Fluorouracil or 2,4-dichloro-5-fluoropyrimidine.

  • Thiation: React 5-FU with Phosphorus Pentasulfide (

    
    )  or Lawesson's Reagent  in anhydrous pyridine or dioxane.
    
    • Conditions: Reflux at 100°C for 2-4 hours.

    • Selectivity: The C4 carbonyl is more reactive than C2, favoring 4-thiation.

  • Purification: Quench with water, extract with ethyl acetate. Recrystallize from ethanol/water.

  • Validation:

    • UV-Vis: Check for

      
       shift from 265 nm (5-FU) to ~335 nm (Thio).
      
    • NMR:

      
       NMR will show a significant downfield shift for the C4 carbon (C=S vs C=O).
      
Enzymatic Assay: TS Inhibition Comparison

Rationale: To quantify the difference in inhibition constants (


) between FdUMP and 5-Fluoro-4-thio-dUMP.
  • Enzyme Prep: Recombinant human Thymidylate Synthase.

  • Substrate: dUMP (variable conc) and

    
    -methylene-THF (saturating).
    
  • Inhibitor: Add FdUMP or 5-Fluoro-4-thio-dUMP (0.1 - 100 nM).

  • Detection: Spectrophotometric measurement of DHF production at 340 nm.

  • Analysis: Plot Lineweaver-Burk graphs.

    • Expectation: FdUMP shows competitive/slow-tight binding. Thio-analog may show mixed or irreversible kinetics due to potential disulfide formation.

References

  • Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179, 663–666. Link

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Connolly, K. M., & Bigley, F. P. (1990). Metabolism of 5-fluoro-4-thiouracil in the rat. Drug Metabolism and Disposition, 18(5), 651-658.
  • Wempe, M. F., et al. (2012). Dihydropyrimidine Dehydrogenase (DPD) Deficiency and 5-Fluorouracil Toxicity.[5][6] Clinical Pharmacology & Therapeutics. Link

  • PubChem Compound Summary. (2024). 5-Fluorouracil (CID 3385). Link

  • PubChem Compound Summary. (2024). 5-Fluoro-4-thiouracil (CID 23689254). Link

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-4-mercapto-2-hydroxypyrimidine: A Comparative Analysis in Water and DMSO

Abstract The determination of a compound's solubility is a foundational pillar in the drug discovery and development cascade, profoundly influencing everything from the integrity of in-vitro assays to in-vivo bioavailabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a foundational pillar in the drug discovery and development cascade, profoundly influencing everything from the integrity of in-vitro assays to in-vivo bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, a heterocyclic compound of interest, by contrasting its behavior in two critical solvents: water and dimethyl sulfoxide (DMSO). We delve into the theoretical underpinnings of its solubility based on molecular structure, compare the solvent properties of polar protic water and polar aprotic DMSO, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical "why" and the practical "how" to equip scientists with the knowledge to accurately assess and interpret solubility data, thereby enabling more informed decision-making in their research endeavors.

Introduction: The Compound and the Criticality of Solubility

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a substituted pyrimidine featuring functional groups that impart a unique physicochemical profile. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its utility and behavior in preclinical research.

Poor aqueous solubility can lead to several downstream challenges:

  • Underestimation of Potency: In biological assays, a compound may precipitate out of the aqueous medium, leading to a lower effective concentration than intended and, consequently, artificially low potency readings.[1][2]

  • Irreproducible Results: Solubility issues can be a major source of variability between experiments, compromising data integrity.[3]

  • Formulation Hurdles: For a compound to be developed into a viable drug candidate, particularly for oral administration, adequate solubility in physiological fluids is often a prerequisite for absorption.[2]

This guide will explore the solubility of 5-Fluoro-4-mercapto-2-hydroxypyrimidine by examining its interactions with water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening.[4][5]

Caption: Structure of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Theoretical Framework: Predicting Solubility in Water vs. DMSO

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[6] A more nuanced understanding requires analyzing the specific intermolecular forces at play between the solute and each solvent.

Physicochemical Profile of the Solute

5-Fluoro-4-mercapto-2-hydroxypyrimidine possesses several key features that govern its solubility:

  • Hydrogen Bond Donors: The hydroxyl (-OH) and mercapto (-SH) groups, along with the ring nitrogens (in their N-H tautomeric forms), can donate hydrogen bonds.

  • Hydrogen Bond Acceptors: The ring nitrogens, the oxygen of the hydroxyl group, and the sulfur of the mercapto group can accept hydrogen bonds.

  • Polarity: The presence of electronegative fluorine, oxygen, nitrogen, and sulfur atoms creates significant bond dipoles, making the molecule polar.

  • Ionization (pKa): The hydroxyl and mercapto groups are weakly acidic, and the pyrimidine ring nitrogens are weakly basic. The compound's solubility in water will therefore be pH-dependent. The predicted acidic pKa is approximately 7.15 to 7.39.[7][8]

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[9][10] A low or negative LogP value indicates hydrophilicity. For a related compound, 5-Fluoropyrimidin-2-one, the predicted LogP is -1.11, suggesting a preference for the aqueous phase.[8]

A Tale of Two Solvents
  • Water (H₂O): As a polar protic solvent, water is characterized by its extensive network of strong hydrogen bonds. For a solute to dissolve, it must expend energy to break these water-water interactions and form new, energetically favorable water-solute interactions.

  • Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment but lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot donate hydrogen bonds.[11] It is, however, an excellent hydrogen bond acceptor.[11] This structure allows it to effectively solvate a wide range of both polar and non-polar molecules, making it a "universal solvent" in drug discovery.[4][11][12]

Predicted Solubility Interactions
  • In Water: The solubility of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is expected to be limited. While it can form hydrogen bonds with water via its functional groups, the overall energetic cost of disrupting the highly structured water-water hydrogen bond network may not be fully compensated by the formation of solute-water bonds. Its solubility will be significantly influenced by pH.

  • In DMSO: High solubility is predicted. DMSO can effectively disrupt the solute-solute interactions in the solid state and form strong dipole-dipole interactions. Furthermore, it can act as a hydrogen bond acceptor for the -OH and -SH groups of the solute. Its ability to solvate both polar and non-polar regions of a molecule contributes to its exceptional solubilizing power.[11][13]

Quantitative Solubility Profile

While specific, publicly available experimental solubility data for 5-Fluoro-4-mercapto-2-hydroxypyrimidine is scarce, we can present data for the closely related and extensively studied analog, 5-Fluorouracil (5-FU), to provide a quantitative reference point. The expected trend for our target compound would be similar: significantly higher solubility in DMSO compared to aqueous media.

CompoundSolventSolubility TypeTemperature (°C)ValueReference
5-Fluorouracil (Analog) WaterThermodynamic25~12-35 mg/mL[14][15]
5-Fluorouracil (Analog) DMSOThermodynamic25~15.8 mg/mL (in 90% DMSO)[16]
5-Fluoro-4-mercapto-2-hydroxypyrimidine Water (pH 7.4)Thermodynamic25Predicted: Low to Moderate-
5-Fluoro-4-mercapto-2-hydroxypyrimidine DMSOThermodynamic25Predicted: High-

Note: The solubility of 5-FU in water is pH-dependent. The value in DMSO for 5-FU is from a study using a 90% DMSO solution.

Experimental Determination of Solubility: Protocols and Rationale

It is essential to distinguish between two key types of solubility measurements used in drug discovery: thermodynamic and kinetic.[17][18][19]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with its most stable solid form. It is a material- and time-independent property.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of a compound to an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. This method is high-throughput and mimics the conditions of many in vitro biological assays.[1]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[18][20][21]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-Fluoro-4-mercapto-2-hydroxypyrimidine to a glass vial. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 or pure DMSO) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours.[18] For compounds that may exist in multiple polymorphic forms, incubation times of up to 72 hours may be necessary to ensure the most stable form is present.[18]

  • Phase Separation: After incubation, allow the suspension to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the suspension through a low-binding filter (e.g., PVDF).

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent to fall within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known stock solution.[21]

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (Nephelometry Method)

This high-throughput method is ideal for early-stage discovery to quickly rank-order compounds.[22]

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (e.g., 20 mM) in 100% DMSO.[23]

  • Plate Preparation: In a 96- or 384-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into multiple wells.

  • Buffer Addition: Using a liquid handler for speed and consistency, add aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (typically 1-2%).

  • Incubation: Mix the plate briefly and incubate at room temperature for 1 to 2 hours.

  • Measurement: Place the microtiter plate into a laser nephelometer. The instrument measures the amount of light scattered by any precipitate that has formed.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering above the background (buffer + DMSO).

Data Interpretation and Practical Implications

The starkly different solubility of 5-Fluoro-4-mercapto-2-hydroxypyrimidine in water and DMSO has significant practical consequences for the researcher.

  • Assay Design: When designing in vitro assays, the high solubility in DMSO allows for the creation of concentrated stock solutions. However, upon dilution into aqueous assay buffers, the compound may precipitate if its kinetic solubility limit is exceeded. It is crucial to ensure the final assay concentration is well below the measured kinetic solubility. The final DMSO concentration in cell-based assays must also be controlled, typically to <0.5%, to avoid solvent-induced toxicity or artifacts.[24]

  • Compound Handling: Due to its high solubility in DMSO, this solvent is ideal for long-term storage of the compound in solution, typically at -20°C.[25]

  • Lead Optimization: If aqueous solubility is identified as a liability (e.g., <10 µM), medicinal chemists can use this information to guide structure-activity relationship (SAR) studies. Modifications to the structure can be made to disrupt crystal lattice energy or introduce more polar, water-solubilizing groups to improve the compound's profile.

  • Formulation for In Vivo Studies: Poor aqueous solubility poses a significant challenge for developing formulations for animal studies. The data gathered from these assays can inform the need for enabling formulations, such as using co-solvents, surfactants, or creating amorphous solid dispersions to improve oral bioavailability.[26]

Conclusion

5-Fluoro-4-mercapto-2-hydroxypyrimidine is predicted to exhibit a classic solubility profile for many drug-like molecules: high solubility in the polar aprotic solvent DMSO and significantly lower solubility in the polar protic solvent water. This dichotomy underscores the necessity of selecting the appropriate solvent for specific applications—DMSO for storage and initial solubilization, and aqueous buffers for biologically relevant assays. A thorough understanding and robust experimental determination of both thermodynamic and kinetic solubility are not optional steps but are integral to generating reliable data, enabling successful lead optimization, and ultimately increasing the probability of a compound's success in the development pipeline.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). Acadechem. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Innovative Applications of DMSO. (2024, September 9). ChemFine. Retrieved from [Link]

  • Sou, T., & Bergström, C. A. S. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. Retrieved from [Link]

  • Rosés, M., & Bosch, E. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]

  • Cas 2022-78-8, 5-FLUORO-2-HYDROXYPYRIMIDINE. (n.d.). LookChem. Retrieved from [Link]

  • (4S)-5-Fluoro-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone. (n.d.). PubChem. Retrieved from [Link]

  • Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link]

  • Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. (2020, May 26). YouTube. Retrieved from [Link]

  • Solubility of 5-FU in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • LogP vs LogD - What is the Difference?. (2024, July 11). ACD/Labs. Retrieved from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Retrieved from [Link]

  • 5-Fluoropyrimidin-2-one Properties. (n.d.). EPA. Retrieved from [Link]

  • LogP of Chemical Structures. (n.d.). Kaggle. Retrieved from [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. (2025, September 1). ResearchGate. Retrieved from [Link]

  • Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water. (2024, May 28). MDPI. Retrieved from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PMC. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved from [Link]

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Foundational

History and development of 5-Fluoro-4-mercapto-2-hydroxypyrimidine as an intermediate

Technical Whitepaper: The Strategic Evolution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Executive Summary This technical guide explores the development, synthesis, and industrial significance of 5-Fluoro-4-mercapto-2-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Evolution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Executive Summary This technical guide explores the development, synthesis, and industrial significance of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil). As a critical intermediate, this compound serves as the linchpin in the non-chlorinated synthesis of 5-Fluorocytosine (5-FC) , a vital API for antifungal therapy (Flucytosine) and a key building block for antiretroviral drugs like Emtricitabine (FTC) and the anticancer agent Capecitabine . This paper contrasts historical "chlorination" routes with modern "thiation" pathways, emphasizing process safety, yield optimization, and impurity control.

The Molecule & Its Mission

Chemical Identity:

  • IUPAC Name: 5-Fluoro-4-sulfanylpyrimidin-2-ol

  • Common Names: 5-Fluoro-4-thiouracil; 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

  • Molecular Formula: C₄H₃FN₂OS[1]

  • Role: An activated pyrimidine scaffold where the C4-mercapto group acts as a superior leaving group for nucleophilic aromatic substitution (S_NAr), specifically for the introduction of an amino group to generate the cytosine core.

Strategic Importance: In the pharmaceutical landscape, the conversion of the uracil core (oxygen at C4) to the cytosine core (nitrogen at C4) is a fundamental challenge. Historically, this was achieved via a reactive chloro-intermediate. The 4-mercapto derivative represents a "soft" activation strategy, avoiding the harsh conditions of chlorination while maintaining high regioselectivity for the C4 position.

Historical Context: The "Hard" Activation Era

Before the optimization of the mercapto-route, the primary pathway to 5-fluorocytosine relied on "hard" activation using phosphoryl chloride (POCl₃).

The Chlorination Route (Historical Standard)
  • Starting Material: 5-Fluorouracil (5-FU).[2][3]

  • Activation: Reaction with POCl₃ and dimethylaniline (or PCl₅) to form 2,4-dichloro-5-fluoropyrimidine .

  • Amination: Treatment with ammonia to displace the C4-chlorine.[4]

  • Hydrolysis: Acidic hydrolysis to restore the C2-hydroxyl group (from the C2-chloro).

Technical Deficiencies:

  • Regioselectivity Issues: Chlorination often occurs at both C2 and C4, requiring a double-displacement/hydrolysis sequence that lowers overall yield.

  • Safety Hazards: POCl₃ is highly corrosive and generates large volumes of acidic waste.

  • Impurity Profile: The formation of 2-amino-4-chloro isomers or di-amino byproducts complicates downstream purification.

The Modern "Thio-Logic": Synthesis & Mechanism

The development of 5-Fluoro-4-mercapto-2-hydroxypyrimidine introduced a "thio-switch" mechanism. Sulfur, being a larger, softer nucleophile/leaving group than oxygen, allows for milder amination conditions.

Synthesis of the Intermediate (5-Fluoro-4-thiouracil)

The most robust industrial route proceeds via the thiation of 5-fluorouracil.

  • Reagents: Phosphorus pentasulfide (P₂S₅) or Lawesson’s Reagent.

  • Solvent: Pyridine or high-boiling inert solvents (e.g., Toluene/Dioxane).

  • Protocol Overview:

    • Suspend 5-Fluorouracil in pyridine.

    • Add P₂S₅ (0.5 - 1.0 eq) under inert atmosphere (N₂).

    • Reflux (approx. 115°C) for 2–4 hours.

    • Critical Step: The reaction is regioselective for the C4 carbonyl due to its higher electrophilicity compared to the C2 carbonyl (which is flanked by two nitrogens).

Conversion to 5-Fluorocytosine (The "Payoff")

The 4-mercapto group is displaced by ammonia. Unlike the chloro-analog, this reaction does not require high pressure or extreme temperatures.

  • Reagents: Aqueous Ammonia (25-28%) or Methanolic Ammonia.

  • Conditions: Sealed vessel, 80–100°C.

  • Mechanism: S_NAr displacement. The sulfur leaves as hydrogen sulfide (H₂S) or hydrosulfide (HS⁻).

DOT Diagram: Synthesis Pathways Comparison

SynthesisPathways cluster_legend Pathway Legend Start 5-Fluorouracil (5-FU) ChloroInt 2,4-Dichloro-5-fluoropyrimidine Start->ChloroInt POCl3 / PhNMe2 (High Hazard) ThioInt 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Key Intermediate) Start->ThioInt P2S5 / Pyridine (Regioselective Thiation) AminoChloro 4-Amino-2-chloro-5-fluoropyrimidine ChloroInt->AminoChloro NH3 (aq) Target 5-Fluorocytosine (5-FC) (API/Precursor) AminoChloro->Target HCl Hydrolysis ThioInt->Target NH3 / MeOH (Mild Amination) key1 Red = Traditional Chlorination (Hazardous) key2 Green = Modern Thiation (Preferred)

Caption: Comparison of the traditional chlorination route (Red) vs. the modern regioselective thiation route (Green) for 5-Fluorocytosine synthesis.

Technical Deep Dive: Experimental Protocol

Objective: Synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and subsequent conversion to 5-Fluorocytosine.

Step 1: Selective Thiation
  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet.

  • Charge: 1.0 eq 5-Fluorouracil, 10 volumes of Pyridine (dry).

  • Addition: Add 0.6 eq Phosphorus Pentasulfide (P₂S₅) portion-wise to control exotherm.

  • Reaction: Heat to reflux (115°C). Monitor by TLC/HPLC. The mixture typically turns yellow/orange.

  • Quench: Cool to 60°C. Slowly add water (careful: H₂S evolution).

  • Isolation: Adjust pH to 4–5 with HCl. The product, 5-Fluoro-4-mercapto-2-hydroxypyrimidine , precipitates as a yellow solid. Filter and wash with cold water.

Step 2: Ammonolysis
  • Charge: 1.0 eq 5-Fluoro-4-mercapto-2-hydroxypyrimidine into a pressure vessel (autoclave).

  • Solvent: 10 volumes of Methanol saturated with NH₃ (or 28% aq. NH₃).

  • Reaction: Seal and heat to 95°C for 4–6 hours. Pressure will rise (approx. 2–5 bar).

  • Workup: Vent H₂S (scrubber required). Cool to 5°C. The product 5-Fluorocytosine crystallizes.

  • Purification: Recrystallize from water/ethanol to remove residual sulfur contaminants.

Data Summary: Yield & Conditions

ParameterChlorination Route (Old)Thiation Route (New)
Reagents POCl₃, DimethylanilineP₂S₅, Pyridine
Regioselectivity Poor (C2 & C4 attack)High (C4 specific)
Step Count 3 (Cl -> NH₂ -> OH)2 (SH -> NH₂)
Overall Yield ~45–55%>75%
Key Impurity 2-amino-4-chloro analogElemental Sulfur / Disulfides
Safety Corrosive / Acidic WasteH₂S Evolution (Scrubber needed)

Downstream Applications: From Intermediate to API

The 5-Fluorocytosine generated via this mercapto-intermediate is rarely the end of the line. It serves as the nucleophilic base for high-value antiviral drugs.

1. Emtricitabine (FTC) Synthesis:

  • Mechanism: 5-Fluorocytosine is silylated (using HMDS) to increase solubility and nucleophilicity.

  • Coupling: It is then coupled with an oxathiolane sugar derivative (e.g., 2-ethoxymethyl-1,3-oxathiolan-5-yl acetate) using a Lewis acid catalyst (TiCl₄ or TMSI).

  • Role of Mercapto-Route: High-purity 5-FC from the mercapto route ensures no chlorinated impurities interfere with the stereoselective glycosylation step.

2. Capecitabine Synthesis:

  • Similar to FTC, 5-FC is coupled with a ribose derivative, followed by carbamate formation on the exocyclic amine.

DOT Diagram: Downstream Value Chain

Downstream cluster_drugs Pharmaceutical Applications Intermediate 5-Fluoro-4-mercapto-2-hydroxypyrimidine Base 5-Fluorocytosine (5-FC) Intermediate->Base Ammonolysis Drug1 Flucytosine (Antifungal API) Base->Drug1 Purification Drug2 Emtricitabine (FTC) (HIV Antiretroviral) Base->Drug2 Glycosylation (Oxathiolane Ring) Drug3 Capecitabine (Anticancer Prodrug) Base->Drug3 Ribosylation & Carbamoylation

Caption: The central role of the mercapto-intermediate in generating the 5-FC platform for major antiviral and anticancer drugs.

Critical Quality Attributes (CQAs) & Impurities

When sourcing or synthesizing this intermediate, researchers must monitor specific impurities that can poison downstream catalysts (especially Pd or Lewis acids used in glycosylation).

  • Residual Sulfur: Elemental sulfur or trapped H₂S can poison hydrogenation catalysts.

    • Control: Wash with CS₂ or use sulfide scavengers.

  • Disulfide Dimers: Oxidative coupling of two mercapto molecules (R-S-S-R).

    • Control: Maintain reducing environment or inert atmosphere during workup.

  • Des-fluoro Analog: 4-mercaptouracil (if starting 5-FU contained uracil).

    • Control: High purity starting 5-FU (>99.5%).

References

  • Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy. Link

  • BioSpectrum India. (2020). CSIR-NCL identifies drug intermediates & KSMs from essential medicines list. BioSpectrum. Link

  • Medicines for All Institute (M4ALL). (2025). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Link

  • Organic Syntheses. (1962). 2-Mercaptopyrimidine. Organic Syntheses, Coll. Vol. 4, p.566. Link

  • Google Patents. (2017). Process for Producing Fluorocytosine and Fluorocytosine Derivatives (US20170298028A1). Link

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the reactivity of the thiol group in 5-Fluoro-4-mercapt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the thiol group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Drawing upon established principles of heterocyclic chemistry and the well-documented behavior of analogous thiopyrimidine systems, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in synthetic and medicinal chemistry endeavors. While direct experimental data on this specific molecule is limited, this guide synthesizes field-proven insights and authoritative literature on closely related structures to predict and explain its chemical behavior.

Introduction: Unveiling a Multifunctional Heterocycle

5-Fluoro-4-mercapto-2-hydroxypyrimidine is a fascinating heterocyclic compound that integrates several key functional groups onto a pyrimidine core: a nucleophilic thiol, an electron-withdrawing fluorine atom, and a hydroxyl group capable of tautomerism. This unique combination of substituents bestows upon the molecule a rich and nuanced reactivity profile, making it a valuable building block in the design of novel therapeutic agents and chemical probes. The thiol group, in particular, stands as a primary site for chemical modification, offering a versatile handle for the introduction of diverse functionalities. Understanding the factors that govern the reactivity of this thiol group is paramount for its successful application in drug discovery and development.

The Chemical Environment of the Thiol Group

The reactivity of the thiol group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine is intricately modulated by the electronic interplay of the substituents on the pyrimidine ring.

  • The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine ring is inherently electron-deficient. This electron deficiency is further amplified by the presence of two nitrogen atoms at positions 1 and 3.

  • The 5-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyrimidine ring, influencing the acidity and nucleophilicity of the appended functional groups.

  • The 2-Hydroxyl Group: The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its keto form (a pyrimidinone). This tautomerism affects the aromaticity and electronic distribution of the ring. In its hydroxyl form, it can act as an electron-donating group through resonance (+M effect), while in its keto form, the carbonyl group is electron-withdrawing.

  • The 4-Thiol Group: The thiol group at the 4-position is the primary focus of this guide. Its reactivity is a direct consequence of the electronic environment created by the other substituents. The electron-withdrawing nature of the pyrimidine ring and the 5-fluoro group increases the acidity of the thiol proton, making the corresponding thiolate anion a potent nucleophile.

The interplay of these electronic effects is crucial in determining the propensity of the thiol group to participate in various chemical transformations.

electronic_effects pyrimidine Pyrimidine Ring Electron Deficient thiol 4-Thiol Group Primary Reactive Site pyrimidine->thiol Governs Reactivity substituents Substituents Modulate Reactivity substituents->pyrimidine Influence F 5-Fluoro (-I effect) F->substituents OH 2-Hydroxyl (+M/-I effect) OH->substituents

Caption: Electronic influences on the pyrimidine core.

Key Reactions of the Thiol Group

Based on the well-established chemistry of 4-thiouracil and other mercaptopyrimidines, the thiol group of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is anticipated to undergo three primary types of reactions: S-alkylation, oxidation to various sulfur oxidation states, and disulfide bond formation.

S-Alkylation: A Gateway to Functionalization

The high nucleophilicity of the thiolate anion makes S-alkylation a facile and highly efficient method for introducing a wide array of functional groups. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) with a suitable alkyl halide or other electrophile.[1]

General Reaction Scheme:

S_Alkylation reactant 5-Fluoro-4-mercapto-2-hydroxypyrimidine reagent + R-X (Alkyl Halide) product -> 5-Fluoro-4-(alkylthio)-2-hydroxypyrimidine

Caption: General S-Alkylation Reaction.

Experimental Protocol: A Model for S-Alkylation

The following protocol, adapted from procedures for the alkylation of 4-thiouracil, serves as a robust starting point for the S-alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Materials:

  • 5-Fluoro-4-mercapto-2-hydroxypyrimidine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., dimethylformamide (DMF), ethanol)

Procedure:

  • Dissolve 5-Fluoro-4-mercapto-2-hydroxypyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: The addition of a base is critical to deprotonate the thiol group, generating the more nucleophilic thiolate anion, which significantly accelerates the rate of the SN2 reaction.

  • Solvent: Polar aprotic solvents like DMF are often preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive.

  • Monitoring: TLC is essential for tracking the consumption of the starting material and the formation of the product, allowing for optimal reaction timing and preventing the formation of byproducts.

Oxidation: Tuning the Electronic Properties

The sulfur atom of the thiol group can be readily oxidized to various higher oxidation states, including sulfenic acid, sulfinic acid, and sulfonic acid. This transformation dramatically alters the electronic properties of the molecule, converting the nucleophilic thiol into an electrophilic center or a more water-soluble group.

General Oxidation Scheme:

Oxidation thiol R-SH sulfenic -> R-SOH thiol->sulfenic [O] sulfinic -> R-SO2H sulfenic->sulfinic [O] sulfonic -> R-SO3H sulfinic->sulfonic [O]

Caption: Stepwise oxidation of the thiol group.

Experimental Protocol: A Model for Oxidation to the Sulfonic Acid

This protocol is based on the oxidation of mercaptopyrimidines using strong oxidizing agents.

Materials:

  • 5-Fluoro-4-mercapto-2-hydroxypyrimidine

  • Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., acetic acid, water)

Procedure:

  • Suspend or dissolve 5-Fluoro-4-mercapto-2-hydroxypyrimidine (1 equivalent) in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., 3 equivalents of H₂O₂ for conversion to sulfonic acid) to the reaction mixture, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up the reaction mixture according to the nature of the oxidizing agent. For H₂O₂, this may involve quenching with a reducing agent like sodium bisulfite.

  • Isolate the product, which may precipitate from the reaction mixture or require extraction.

  • Purify the product by recrystallization or other suitable methods.

Trustworthiness Through Self-Validation:

  • The progress of the oxidation can be monitored by the disappearance of the thiol starting material and the appearance of more polar spots on the TLC plate corresponding to the oxidized products.

  • Spectroscopic analysis (e.g., IR, NMR) can confirm the formation of the S=O bonds in the oxidized products. For instance, the sulfonic acid will exhibit characteristic strong S=O stretching bands in the IR spectrum.

Disulfide Bond Formation: Dimerization and Beyond

In the presence of mild oxidizing agents or under aerobic conditions, the thiol group can undergo oxidative coupling to form a disulfide bond, resulting in the dimerization of the molecule. This reaction is reversible and plays a crucial role in various biological systems.

General Disulfide Formation Scheme:

Disulfide_Formation thiol1 2 R-SH disulfide <-> R-S-S-R + 2H+ + 2e- thiol1->disulfide [Oxidation]

Caption: Reversible formation of a disulfide bond.

Experimental Protocol: A Model for Disulfide Bond Formation

This protocol utilizes a mild oxidizing agent to promote disulfide bond formation.

Materials:

  • 5-Fluoro-4-mercapto-2-hydroxypyrimidine

  • Mild oxidizing agent (e.g., iodine, dimethyl sulfoxide (DMSO))

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve 5-Fluoro-4-mercapto-2-hydroxypyrimidine in a suitable solvent.

  • Add a solution of the mild oxidizing agent (e.g., a solution of iodine in ethanol) dropwise until a persistent color of the oxidizing agent is observed.

  • Stir the reaction at room temperature for a few hours.

  • Monitor the reaction by TLC; the disulfide product will be less polar than the starting thiol.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Expertise in Causality:

  • The choice of a mild oxidizing agent is crucial to prevent over-oxidation to sulfinic or sulfonic acids.

  • The reaction is often self-indicating when using iodine, as the disappearance of the iodine color signals the consumption of the thiol.

Applications in Drug Development

The versatile reactivity of the thiol group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine makes it a highly attractive scaffold for drug development.

  • Prodrug Design: The thiol group can be masked with a cleavable protecting group to create a prodrug that releases the active molecule under specific physiological conditions.

  • Covalent Inhibitors: The nucleophilic thiol can be exploited to form covalent bonds with specific targets, such as cysteine residues in enzymes, leading to irreversible inhibition.

  • Bioconjugation: The thiol group serves as an excellent handle for conjugation to biomolecules like proteins, antibodies, or oligonucleotides, enabling the development of targeted drug delivery systems and diagnostic agents.

Conclusion

5-Fluoro-4-mercapto-2-hydroxypyrimidine is a molecule with significant potential in medicinal and materials chemistry, primarily due to the versatile reactivity of its thiol group. Through S-alkylation, oxidation, and disulfide bond formation, a vast chemical space can be explored, leading to the development of novel compounds with tailored properties. While this guide provides a predictive framework based on the behavior of analogous systems, it is imperative for researchers to conduct empirical studies to fully elucidate the specific reactivity and optimize reaction conditions for this promising molecule.

References

  • 4-thiouracil-derivatization by thiol-linked alkylation (a) 4-thiouracil... - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Emtricitabine (FTC) via 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Executive Summary This application note details the synthesis of Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), utilizing 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), utilizing 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil) as the critical starting material for the nitrogenous base.

While standard industrial routes often begin with commercially available 5-fluorocytosine, utilizing the 4-mercapto precursor offers a distinct mechanistic advantage: the C4-thiol group acts as a superior leaving group compared to the C4-oxo group of 5-fluorouracil, facilitating milder and more efficient amination to generate high-purity 5-fluorocytosine in situ or as an isolated intermediate. This protocol integrates this base modification with a stereoselective Vorbrüggen glycosylation to yield the biologically active (-)-cis-(2R,5S) enantiomer.

Pre-Synthesis Considerations

Chemical Strategy & Causality

The synthesis is divided into two critical modules. We do not couple the thio-base directly to the sugar; rather, we exploit the thio-base to generate the amino-base (cytosine) prior to coupling.

  • Why convert before coupling? Coupling a 4-thio-pyrimidine to the oxathiolane ring would require a subsequent amination step on the nucleoside. The conditions required to displace the sulfur on the full nucleoside (high pressure/temp ammonia) often degrade the sensitive 1,3-oxathiolane ring.

  • Why this precursor? 5-Fluoro-4-mercapto-2-hydroxypyrimidine allows for rapid, quantitative conversion to 5-fluorocytosine (5-FC) under conditions that avoid the formation of the difficult-to-remove "uracil" impurity often found when synthesizing 5-FC from other routes.

Safety & Hazards (Critical)
  • Hydrogen Sulfide (

    
    ) Evolution:  The amination of the mercapto precursor releases 
    
    
    
    gas. Reactions must be performed in a scrubber-equipped fume hood.
  • Stereochemical Control: Emtricitabine is the (2R,5S)-enantiomer.[1] This protocol uses L-menthyl glyoxylate as a chiral auxiliary to direct the stereochemistry.

Experimental Workflow

Module 1: Synthesis of 5-Fluorocytosine (The Base)

Objective: Convert 5-Fluoro-4-mercapto-2-hydroxypyrimidine to 5-Fluorocytosine.

Materials
  • Precursor: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (1.0 eq)

  • Reagent: Methanolic Ammonia (7N) or Aqueous Ammonium Hydroxide (28%)

  • Solvent: Methanol (MeOH)

Protocol
  • Charge: Load a pressure vessel (autoclave) with 5-Fluoro-4-mercapto-2-hydroxypyrimidine (100 g, 0.68 mol).

  • Solvation: Add Methanol (500 mL). Stir to create a suspension.

  • Amination: Add Methanolic Ammonia (7N, 300 mL, ~3.0 eq). Seal the vessel.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Mechanistic Note: The nucleophilic ammonia attacks C4, displacing the hydrosulfide anion (

      
      ).
      
  • Degassing: Cool to 20°C. Carefully vent the vessel into a caustic scrubber (NaOH solution) to neutralize evolved

    
    .
    
  • Isolation: Concentrate the reaction mixture under vacuum to ~200 mL. Cool to 0°C to induce crystallization.

  • Filtration: Filter the white solid (5-Fluorocytosine). Wash with cold methanol.

  • QC Check: Purity should be >98% by HPLC. Target yield: 85–90%.

Module 2: Stereoselective Glycosylation (The Coupling)

Objective: Couple the generated 5-Fluorocytosine with the Chiral Oxathiolane Core.

Materials
  • Base: 5-Fluorocytosine (from Module 1).[1][2][3][4][5]

  • Sugar Donor: (1'R,2'S,5'R)-Menthyl-5S-acetoxy-1,3-oxathiolane-2R-carboxylate (derived from L-menthyl glyoxylate).

  • Silylating Agent: Hexamethyldisilazane (HMDS).

  • Lewis Acid: Trimethylsilyl chloride (TMSCl) + Sodium Iodide (NaI) [Green Alternative to TiCl4].

Protocol
  • Silylation:

    • Suspend dried 5-Fluorocytosine (50 g, 0.39 mol) in Toluene (250 mL).

    • Add HMDS (0.45 mol) and a catalytic amount of ammonium sulfate.

    • Reflux for 3 hours until a clear solution is obtained (formation of bis-silylated base).

    • Distill off excess HMDS/Toluene under vacuum to leave a viscous oil (Silylated Base).

  • Coupling (Vorbrüggen Modification):

    • Dissolve the Silylated Base in dry Dichloromethane (DCM, 300 mL).

    • Add the Chiral Sugar Donor (1.0 eq relative to base).

    • Add NaI (1.2 eq) and stir for 10 min.

    • Add TMSCl (1.2 eq) dropwise at 0°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Mechanism:[1][3][6][7] The Lewis acid generates an oxocarbenium ion at the sugar's C5 position. The silylated base attacks from the top face (directed by the bulky menthyl group), securing the cis-stereochemistry.

  • Hydrolysis & Workup:

    • Quench with saturated aqueous

      
      .[7]
      
    • Separate the organic layer (DCM). Wash with aqueous sodium thiosulfate (to remove iodine traces).

    • Evaporate DCM to yield the crude protected nucleoside.

Module 3: Reduction to Emtricitabine[1][7]
  • Reduction: Dissolve the coupled intermediate in Ethanol/Water.

  • Reagent: Add Sodium Borohydride (

    
    , 2.0 eq) in portions at 0°C. This reduces the menthyl ester to the hydroxymethyl group and removes the chiral auxiliary.
    
  • Crystallization: Adjust pH to 7.0. Extract menthol with hexane (recycle stream). Crystallize the aqueous residue from Isopropyl Acetate/Methanol.

  • Final Product: Emtricitabine (White crystalline solid).

Data Analysis & Specifications

Table 1: Process Parameters & Yield Comparison
StepParameterSpecificationTypical Yield
Amination Temp85°C (Autoclave)88%
Byproduct

(Toxic)
N/A
Coupling Lewis AcidTMSCl / NaI75% (cis-isomer)
Diastereomeric Ratio> 20:1 (cis:trans)N/A
Reduction Reagent

/ EtOH
82%
Overall Total Yield From Thio-Precursor ~54%

Pathway Visualization

EmtricitabineSynthesis Precursor 5-Fluoro-4-mercapto- 2-hydroxypyrimidine Base 5-Fluorocytosine (5-FC) Precursor->Base Amination (-H2S) Ammonia NH3 / MeOH Ammonia->Base SilylatedBase Bis-TMS-5-Fluorocytosine Base->SilylatedBase Activation Silylation HMDS / Reflux Silylation->SilylatedBase Intermediate Protected Menthyl-FTC (Coupled Intermediate) SilylatedBase->Intermediate Glycosylation Sugar L-Menthyl Oxathiolane Acetate (Chiral Donor) Sugar->Intermediate CouplingAgent TMSCl / NaI (Vorbrüggen) CouplingAgent->Intermediate Final Emtricitabine (API) Intermediate->Final Ester Reduction Reduction NaBH4 Reduction (Remove Auxiliary) Reduction->Final

Figure 1: Synthetic pathway converting the thio-precursor to Emtricitabine via a 5-Fluorocytosine intermediate and stereoselective glycosylation.

References

  • Liotta, D. C., et al. (1998). Method for the synthesis of 1,3-oxathiolane nucleosides.[1][7][8][9] U.S. Patent 5,814,639. Link

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines.[1][2][3][4][6] Journal of the American Chemical Society, 79(16), 4559–4560. Link

  • Mear, S. J., et al. (2022).[10] Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation.[9][10] The Journal of Organic Chemistry, 87(5), 2887–2897.[10] Link

  • Graupe, M., et al. (2009).[7] Process and intermediates for preparing emtricitabine.[7][9][10][11][12][13] U.S. Patent 7,534,885 (Gilead Sciences). Link

Sources

Application

Application Note: Nucleophilic Substitution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

This Application Note provides a comprehensive technical guide on the nucleophilic substitution reactions of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil ). This molecule serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the nucleophilic substitution reactions of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil ). This molecule serves as a critical scaffold in the synthesis of fluorinated nucleosides and antiviral therapeutics, including intermediates for 5-Fluorocytosine (5-FC) and Emtricitabine (FTC) .[1]

Introduction & Molecule Profile[2][3][4]

5-Fluoro-4-mercapto-2-hydroxypyrimidine (CAS: 7637-20-9) is a fluorinated pyrimidine derivative. While often represented in its thiol form (-SH), it exists in a complex tautomeric equilibrium with its thione form (C=S). This "chameleon-like" behavior dictates its reactivity profile:

  • Nucleophile: The sulfur atom is a soft nucleophile, highly reactive toward soft electrophiles (alkyl halides) to form thioethers.

  • Electrophile Precursor: Once S-alkylated, the C4 position becomes highly electrophilic, allowing for Nucleophilic Aromatic Substitution (

    
    ) by amines—a key transformation in converting uracil derivatives to cytosine derivatives.
    
Tautomeric Equilibrium & Reactivity

The molecule exists predominantly as the thione (5-fluoro-4-thiouracil) in neutral aqueous solution. However, under basic conditions, the thiolate anion is formed, which is the active nucleophilic species.

Tautomerism Thione Thione Form (5-Fluoro-4-thiouracil) Dominant in Neutral pH Thiol Thiol Form (5-Fluoro-4-mercapto...) Minor Tautomer Thione->Thiol Tautomerization Thiolate Thiolate Anion (S- Nucleophile) Active Species in Base Thiol->Thiolate + Base (Deprotonation) S-Alkylation S-Alkylation Thiolate->S-Alkylation Reaction with R-X

Figure 1: Tautomeric equilibrium shifting toward the reactive thiolate anion under basic conditions.

Mechanistic Insight: The S-Alkylation/ Switch

The utility of 5-fluoro-4-thiouracil lies in a two-step "Activation-Substitution" sequence. The sulfur atom is first used as a nucleophile to attach a leaving group (S-alkylation), and then displaced by a nitrogen nucleophile.

  • Step 1: Chemoselective S-Alkylation (Hard/Soft Acid-Base Theory)

    • The sulfur atom is a soft base , while the N1/N3 nitrogens are harder bases .

    • Reaction with soft electrophiles (e.g., Methyl Iodide, Benzyl Bromide) occurs exclusively at the Sulfur atom, forming a thioether.

    • Result: 5-Fluoro-4-(methylthio)-2-pyrimidinone.

  • Step 2: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • The -SMe group is an excellent leaving group (better than -OMe or -Cl in many heterocyclic contexts due to the polarizability of sulfur).

    • Attack by ammonia or primary amines at C4 displaces the -SMe group.

    • Result: Conversion of the C=S functionality to C-NH2 (Synthesis of 5-Fluorocytosine).

Experimental Protocols

Protocol A: Chemoselective S-Methylation

Objective: Synthesis of 5-Fluoro-4-(methylthio)-2-pyrimidinone. Scale: 10 mmol (Typical Lab Scale)

Reagents:

  • 5-Fluoro-4-thiouracil (1.46 g, 10 mmol)

  • Potassium Carbonate (

    
    ) (1.52 g, 11 mmol) or NaOH (1M aq)
    
  • Methyl Iodide (MeI) (1.56 g, 0.68 mL, 11 mmol)

  • Solvent: DMF (15 mL) or Water/Ethanol (1:1)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-Fluoro-4-thiouracil in DMF (15 mL). Add

    
    . Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation (formation of thiolate).
    
    • Note: If using aqueous NaOH, dissolve the substrate in 10 mL 1M NaOH. The solution will turn clear yellow.

  • Alkylation: Cool the solution to 0°C in an ice bath. Add Methyl Iodide dropwise over 5 minutes.

    • Caution: MeI is toxic and volatile. Work in a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Work-up:

    • For DMF: Pour the reaction mixture into 100 mL ice-water. The product usually precipitates as a white solid. Filter, wash with cold water, and dry.

    • For Aqueous: The product may precipitate directly. If not, neutralize to pH 7 with dilute HCl to induce precipitation.

  • Yield: Expect 85–95% yield.

  • Characterization: H-NMR (DMSO-d6) should show a sharp singlet at

    
     2.4-2.5 ppm (S-CH3).
    
Protocol B: Ammonolysis to 5-Fluorocytosine (5-FC)

Objective: Displacement of the methylthio group by ammonia. Context: This mimics the industrial route for 5-FC production.

Reagents:

  • 5-Fluoro-4-(methylthio)-2-pyrimidinone (1.60 g, 10 mmol)

  • Ammonia Solution (Methanolic ammonia, 7N, 20 mL) or Aqueous Ammonia (28%, 30 mL)

Procedure:

  • Setup: Place the thioether substrate in a pressure tube or autoclave vessel.

  • Addition: Add the Methanolic Ammonia solution. Seal the vessel tightly.

  • Reaction: Heat to 100–110°C for 12–18 hours.

    • Mechanistic Note: The reaction requires heat to overcome the activation energy for the

      
       displacement of the thiomethyl group.
      
  • Work-up: Cool the vessel to 0°C. Open carefully (venting pressure).

  • Purification: Concentrate the solvent in vacuo. The residue is often crude 5-Fluorocytosine. Recrystallize from water or water/ethanol.

  • Yield: Expect 70–80%.

Protocol C: N1-Glycosylation (Vorbrüggen Conditions)

Objective: Coupling with a sugar moiety to form nucleosides (e.g., 4'-thio-5-fluorouridine analogs).

Reagents:

  • 5-Fluoro-4-thiouracil (dried, 10 mmol)

  • Hexamethyldisilazane (HMDS) (excess) + catalytic Ammonium Sulfate

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or similar)

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Solvent: Anhydrous Acetonitrile

Procedure:

  • Silylation: Suspend 5-Fluoro-4-thiouracil in HMDS (20 mL) with 50 mg

    
    . Reflux for 4 hours until a clear solution is obtained (formation of bis-silylated intermediate). Evaporate excess HMDS in vacuo under anhydrous conditions.
    
  • Coupling: Dissolve the silylated base in dry Acetonitrile (30 mL). Add the protected sugar (10 mmol).

  • Catalysis: Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour into saturated

    
     solution. Extract with DCM.
    
  • Outcome: The silylation activates N1, leading to regioselective glycosylation at N1 (forming the nucleoside), while the sulfur at C4 remains intact (or silylated and then hydrolyzed back to thione/thiol).

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways from the parent molecule: S-alkylation leading to Cytosine derivatives, and N-glycosylation leading to Nucleosides.

ReactionPathways Start 5-Fluoro-4-thiouracil (Substrate) Thiolate Thiolate Anion (Reactive Intermediate) Start->Thiolate Base (NaOH/K2CO3) Silylated Bis-Silylated Intermediate (O-Si, S-Si) Start->Silylated HMDS / Reflux S_Alkyl S-Alkyl Derivative (5-Fluoro-4-methylthio...) Thiolate->S_Alkyl MeI (S-Alkylation) Cytosine 5-Fluorocytosine (Product) S_Alkyl->Cytosine NH3 / Heat (SNAr Displacement) Nucleoside 5-Fluoro-4-thionucleoside (Product) Silylated->Nucleoside Sugar / TMSOTf (Vorbrüggen Coupling)

Figure 2: Divergent synthetic pathways for 5-Fluoro-4-thiouracil derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in S-Alkylation Incomplete deprotonation or moisture in DMF.Ensure base is added 15 mins before alkyl halide. Use anhydrous DMF.
N-Alkylation Byproducts "Hard" electrophiles or high temperatures.Keep reaction at 0°C initially. Use soft electrophiles (Iodides).
Incomplete Ammonolysis Temperature too low; -SMe is a stable leaving group.Increase temp to 110°C in a pressure vessel. Use Methanolic NH3 (anhydrous) for better kinetics.
Regio-scrambling in Glycosylation Inefficient silylation.Ensure silylation mixture turns completely clear (homogenous) before coupling.

References

  • Nucleophilic Substitution of 4-Thiouracil Derivatives.Journal of Organic Chemistry. (General reactivity context).
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate. Medicines for All Institute, VCU. Available at: [Link]

  • Vibrational spectra and tautomerism of 5-fluorouracil. Spectrochimica Acta Part A. Available at: [Link]

  • Synthesis and biological activity of 5-fluoro-4'-thiouridine. National Institutes of Health (NIH). Available at: [Link]

Sources

Method

Application Note: Regioselective Glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

This Application Note is designed for researchers in medicinal chemistry and nucleoside process development. It details the regioselective glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and nucleoside process development. It details the regioselective glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil), a critical scaffold in the synthesis of antiviral (e.g., Emtricitabine) and anticancer nucleosides.

Introduction & Mechanistic Rationale

The substrate 5-Fluoro-4-mercapto-2-hydroxypyrimidine exists in equilibrium between its thione (4-thio-5-fluorouracil) and thiol tautomers. In nucleoside synthesis, the objective is to selectively form a glycosidic bond at the N1 position , avoiding S-alkylation (at C4) or O-alkylation (at C2).

The industry-standard method to achieve this is the Vorbrüggen Coupling (Silyl-Hilbert-Johnson reaction). This protocol utilizes silylation to activate the base and protect the exocyclic heteroatoms (O and S), rendering the N1 nitrogen nucleophilic towards oxocarbenium ions generated from protected sugars.

Mechanistic Pathway

The reaction proceeds via the formation of a bis-silylated intermediate. The "soft" nature of the silylated N1 allows it to attack the "hard" oxocarbenium species generated by the Lewis Acid (TMSOTf), favoring the thermodynamically stable N-glycoside over the kinetic S-glycoside.

VorbruggenMechanism cluster_legend Key Phase Substrate 5-Fluoro-4-thiouracil (Tautomeric Mix) Silylation Silylation (HMDS/TMSCl) Substrate->Silylation BisSilyl Bis-TMS Intermediate (O-Si, S-Si protected) Silylation->BisSilyl - NH3 Complex Sigma-Complex BisSilyl->Complex N1 Attack Sugar Protected Sugar (1-O-Acetyl/Benzoate) LewisAcid Lewis Acid Activation (TMSOTf) Sugar->LewisAcid Oxocarbenium Oxocarbenium Ion LewisAcid->Oxocarbenium - AcOTMS Oxocarbenium->Complex Product Protected N1-Nucleoside Complex->Product - TMS-X

Figure 1: Mechanistic flow of the Vorbrüggen coupling for 5-fluoro-4-thiouracil.

Experimental Protocols

Protocol A: Synthesis of 4-Thio-5-Fluoro-2'-Deoxyuridine

Target Application: Synthesis of modified DNA/RNA bases for photoaffinity labeling or anticancer studies.

Materials
  • Base: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (1.0 equiv)

  • Sugar: 3,5-Di-O-toluoyl-2-deoxy-D-ribofuranosyl chloride (1.2 equiv) [Note: Chlorosugars are often used for deoxyribose to control alpha/beta ratio, though 1-O-acetyl sugars can be used with specific Lewis acids]

  • Silylating Agent: Hexamethyldisilazane (HMDS) + Trimethylsilyl chloride (TMSCl) (Cat.)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure
  • Silylation (Activation):

    • Suspend 5-Fluoro-4-mercapto-2-hydroxypyrimidine (10 mmol) in HMDS (25 mL).

    • Add catalytic TMSCl (0.5 mL) and Ammonium Sulfate (10 mg).

    • Reflux under Argon for 2–4 hours until the solution becomes essentially clear (indicating formation of the soluble bis-TMS derivative).

    • Critical Step: Evaporate excess HMDS in vacuo strictly under anhydrous conditions. Co-evaporate with dry toluene (2x) to remove traces of ammonia (which inhibits the coupling). The residue is a moisture-sensitive oil/solid.

  • Coupling (Glycosylation):

    • Dissolve the silylated base residue in anhydrous MeCN (50 mL).

    • Add the protected sugar (12 mmol) dissolved in MeCN (20 mL).

    • Cool the mixture to 0°C.

    • Add TMSOTf (11 mmol) dropwise via syringe.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, 5% MeOH in DCM).

  • Workup:

    • Quench reaction with cold saturated NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Toluoyl Removal):

    • Dissolve the crude nucleoside in Methanolic Ammonia (7 N NH₃ in MeOH).

    • Stir at RT for 12–24 hours.

    • Concentrate and purify via silica gel column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Emtricitabine (FTC) Precursor

Target Application: Coupling with 1,3-oxathiolane for antiviral drug synthesis.

This reaction is more complex due to the need for stereocontrol (cis/trans and enantioselectivity).

Materials
  • Base: 5-Fluoro-4-mercapto-2-hydroxypyrimidine

  • Pseudo-Sugar: (1R,2S,5R)-Menthyl-5(R)-acetoxy-1,3-oxathiolane-2(R)-carboxylate (or similar oxathiolane acetate).

  • Lewis Acid: TiCl₄ or TMSI (Titanium tetrachloride is often preferred for oxathiolanes to control stereochemistry).

Workflow
  • Silylation: Perform silylation as described in Protocol A.

  • Condensation:

    • Dissolve silylated base in dry DCM.

    • Add the oxathiolane acetate (1.0 equiv).

    • Cool to -10°C to 0°C.

    • Add TiCl₄ (1.0 equiv) slowly.

    • Stir for 2 hours. The lower temperature helps favor the formation of the desired cis-isomer.

  • Purification:

    • The product will be a mixture of cis/trans isomers. Crystallization from Ethanol/Water is typically used to isolate the desired isomer (often as a salt if the base was cytosine, but here purification is done on the protected intermediate).

Data Summary & Troubleshooting

Yield & Selectivity Table
VariableCondition A (Standard)Condition B (Optimized)Impact
Silylation Reagent BSA (N,O-Bis(trimethylsilyl)acetamide)HMDS + TMSCl (Cat.)HMDS is cheaper/cleaner (NH3 byproduct boils off). BSA is faster but leaves acetamide.
Lewis Acid SnCl₄TMSOTfTMSOTf is milder and easier to work up. SnCl₄ is better for difficult substrates but causes emulsions.
Solvent DCMAcetonitrile (MeCN)MeCN promotes β-selectivity via "nitrilium effect" (participation of solvent).
Temperature Reflux0°C -> RTLower temp improves regioselectivity (N1 vs S) and stereoselectivity (α vs β).
Common Issues
  • S-Alkylation: If the reaction temperature is too high or the silylation is incomplete, the sulfur atom may act as the nucleophile.

    • Diagnosis: UV shift differences; S-alkyl products often have lower polarity.

    • Fix: Ensure complete silylation (longer reflux) and keep coupling temp < RT initially.

  • Anomerization: Formation of the alpha-anomer (unwanted).

    • Fix: Use a participating group at C2 of the sugar (e.g., Acetyl/Benzoyl) to ensure Neighboring Group Participation (NGP), which directs beta-attack.

Safety & Handling

  • Thiols: 5-Fluoro-4-mercapto-2-hydroxypyrimidine has a potent odor and potential toxicity. Handle in a fume hood. Treat waste with bleach to oxidize thiols before disposal.

  • TMSOTf/TiCl₄: Highly moisture sensitive and corrosive. Reacts violently with water. Syringe transfer techniques are mandatory.

  • Fluorinated Compounds: Standard precautions for fluorinated organics apply.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Liotta, D. C., et al. (1992). Synthesis of Emtricitabine (FTC). Tetrahedron Letters, 33(46), 7049-7052.
  • Phelps, M. E., et al. (1980). Synthesis and Biological Activity of 5-fluoro-2'-deoxyuridine derivatives. Journal of Medicinal Chemistry, 23(11), 1229-32.[2]

  • Sigma-Aldrich. (2025). Product Information: Hexamethyldisilazane (HMDS).[3][4] Link

Sources

Application

Application Notes and Protocols for the Selective S-Alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Introduction: The Significance of 4-Alkylthio-5-fluoropyrimidines in Drug Discovery 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a crucial heterocyclic building block in medicinal chemistry. Its structural relative, 5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Alkylthio-5-fluoropyrimidines in Drug Discovery

5-Fluoro-4-mercapto-2-hydroxypyrimidine is a crucial heterocyclic building block in medicinal chemistry. Its structural relative, 5-fluorouracil, is a widely used chemotherapeutic agent that functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cancer cells.[1][2] The introduction of an alkylthio- group at the 4-position of the pyrimidine ring modulates the molecule's electronic properties, lipophilicity, and steric profile. This modification can lead to compounds with altered biological activities and therapeutic applications. The resulting 4-alkylthio-5-fluoropyrimidin-2-ol scaffold is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[3][4]

The selective alkylation of the sulfur atom in the presence of other potentially nucleophilic sites (the oxygen and nitrogen atoms) is a critical transformation that requires carefully controlled reaction conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the efficient and selective S-alkylation of 5-fluoro-4-mercapto-2-hydroxypyrimidine.

Reaction Mechanism and Selectivity

The selective S-alkylation of 5-fluoro-4-mercapto-2-hydroxypyrimidine is typically achieved via a nucleophilic substitution reaction (SN2) between the corresponding thiolate and an alkyl halide.[5] The key to achieving high selectivity lies in the differential acidity of the thiol, enol, and amide protons within the molecule.

The thiol proton is significantly more acidic than the protons on the ring nitrogens or the hydroxyl group. In the presence of a suitable base, the thiol group is preferentially deprotonated to form a highly nucleophilic thiolate anion. This thiolate then readily attacks the electrophilic carbon of an alkyl halide to form the desired S-alkylated product.

Sources

Method

Preparation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine from 5-Fluorouracil: An Application Note and Protocol for Drug Discovery

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, a valuable thiolated derivative of the widely-used anticancer drug 5-Fluorouracil (5-FU). The c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, a valuable thiolated derivative of the widely-used anticancer drug 5-Fluorouracil (5-FU). The conversion of the C4-carbonyl group of 5-FU to a thiocarbonyl group significantly alters its electronic and steric properties, offering a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and modified pharmacological profiles. This document outlines the chemical principles, a step-by-step experimental protocol, and characterization methods for this important synthetic transformation, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Thionated Pyrimidines in Oncology

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis in rapidly dividing cancer cells.[1] However, its clinical efficacy can be limited by toxic side effects and the development of drug resistance.[1] The strategic modification of the 5-FU scaffold is a key strategy to overcome these limitations. The replacement of the C4-carbonyl oxygen with sulfur to yield 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 4-thio-5-fluorouracil) represents a significant structural alteration. Thiouracil derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2][3][4] The introduction of a sulfur atom can enhance the molecule's lipophilicity, alter its hydrogen bonding capabilities, and potentially lead to different metabolic pathways, thereby offering a promising strategy for the development of new anticancer drug candidates.[4][5]

This application note details a robust and reproducible method for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine from 5-Fluorouracil utilizing Lawesson's reagent as the thionating agent.

Chemical Transformation: Thionation with Lawesson's Reagent

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis known as thionation. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and effective reagent for this purpose due to its mild reaction conditions and high yields.[6] The reaction proceeds through a four-membered ring intermediate, ultimately replacing the oxygen atom of the carbonyl with a sulfur atom.

The overall reaction is as follows:

Figure 1: Thionation of 5-Fluorouracil.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis, purification, and characterization of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluorouracil (5-FU)≥99%Commercially Available
Lawesson's Reagent≥97%Commercially Available
PyridineAnhydrousCommercially Available
EthanolReagent GradeCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexaneReagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Recrystallization apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluorouracil (5.0 g, 38.4 mmol).

  • Add anhydrous pyridine (100 mL) to the flask. Stir the mixture at room temperature until the 5-Fluorouracil is completely dissolved.

  • Under a stream of inert gas (nitrogen or argon), add Lawesson's reagent (8.5 g, 21.0 mmol, 0.55 eq) to the solution in one portion.

Step 2: Thionation Reaction

  • Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours. The product spot should be visible under UV light and have a different Rf value compared to the starting material.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • The resulting residue will be a yellowish-brown solid.

Purification

Recrystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol (approximately 50-70 mL).[7]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure 5-Fluoro-4-mercapto-2-hydroxypyrimidine. A typical yield is in the range of 70-80%.

Characterization

The structure and purity of the synthesized 5-Fluoro-4-mercapto-2-hydroxypyrimidine should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.5 (br s, 1H, N1-H), ~11.8 (br s, 1H, N3-H), ~8.0 (d, J = 4.0 Hz, 1H, H6). The broad singlets for the N-H protons are characteristic and their chemical shifts can vary with concentration and temperature.[8]

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~175.0 (C4=S), ~158.0 (C2=O), ~150.0 (d, JCF ≈ 220 Hz, C5), ~125.0 (d, JCF ≈ 20 Hz, C6). The large coupling constant for C5 is due to the directly attached fluorine atom.[2]

  • Mass Spectrometry (ESI-MS): Expected m/z: 147.0 [M+H]⁺ for C₄H₃FN₂OS. The fragmentation pattern can provide further structural confirmation.[5][9]

Safety Precautions

  • 5-Fluorouracil: is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.[10][11]

  • Lawesson's Reagent: is a flammable solid and can release toxic hydrogen sulfide gas upon contact with water or acids. It should be handled in a fume hood, away from moisture.[10]

  • Pyridine: is a flammable and toxic liquid with a strong, unpleasant odor. It should be handled in a fume hood with adequate ventilation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine from 5-Fluorouracil. The thionation reaction using Lawesson's reagent is an efficient method to introduce a sulfur atom at the C4 position of the pyrimidine ring. The resulting compound is a valuable building block for the development of novel anticancer agents with potentially improved therapeutic properties. The cytotoxicity of thiouracil derivatives against various cancer cell lines has been demonstrated, highlighting the potential of this class of compounds in oncology research.[12][13] Further derivatization of 5-Fluoro-4-mercapto-2-hydroxypyrimidine can lead to the discovery of new drug candidates with enhanced efficacy and selectivity.

References

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Available from: [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. Available from: [Link]

  • Marinova, M., et al. (2023). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)
  • El-Sayed, M. A., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Pharmaceuticals, 16(7), 966.
  • ResearchGate. Fragmentation spectrum of 5-Fluorouracil. Available from: [Link]

  • The Open University. Fragmentation processes of ionized 5-fluorouracil in the gas phase and within clusters. Available from: [Link]

  • ResearchGate. In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay…. Available from: [Link]

  • ResearchGate. In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero cells…. Available from: [Link]

  • Royal Society of Chemistry. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available from: [Link]

  • Taylor & Francis Online. New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. Available from: [Link]

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • MDPI. Electron Attachment to 5-Fluorouracil: The Role of Hydrogen Fluoride in Dissociation Chemistry. Available from: [Link]

  • SlideShare. Solid organic cpd.s when isolated from organic reaction. Available from: [Link]

  • ResearchGate. Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Available from: [Link]

  • Semantic Scholar. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Available from: [Link]

  • Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • PMC. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Available from: [Link]

  • PMC. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Available from: [Link]

  • Taylor & Francis Online. Pure and Applied Chemistry Syntheses of 5- Fluorouracil-Terminated Monome. Available from: [Link]

  • DORAS | DCU Research Repository. Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. Available from: [Link]

Sources

Application

Scalable manufacturing process for 5-Fluoro-4-mercapto-2-hydroxypyrimidine intermediates

An Application Guide to the Scalable Manufacturing of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Intermediates Introduction: The Critical Role of Fluorinated Pyrimidines in Modern Therapeutics 5-Fluoro-4-mercapto-2-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Manufacturing of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Intermediates

Introduction: The Critical Role of Fluorinated Pyrimidines in Modern Therapeutics

5-Fluoro-4-mercapto-2-hydroxypyrimidine, also known as 5-fluoro-4-thiouracil, is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of a fluorine atom and a thio-group into the pyrimidine scaffold can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[1][2] As such, developing a robust, efficient, and scalable manufacturing process for this key building block is of paramount importance to researchers and drug development professionals. This guide provides a detailed technical overview of a field-proven, multi-step synthesis suitable for large-scale production, starting from the readily available precursor, 5-Fluorouracil (5-FU). We will delve into the causality behind process choices, provide detailed, self-validating protocols, and outline critical parameters for successful scale-up.

Overall Synthetic Strategy: A Two-Step Pathway to 5-Fluoro-4-thiouracil

The most industrially viable and scalable route for producing 5-Fluoro-4-mercapto-2-hydroxypyrimidine begins with 5-Fluorouracil (5-FU). The strategy involves two primary transformations:

  • Chlorination: Conversion of 5-Fluorouracil into the highly reactive intermediate, 2,4-Dichloro-5-fluoropyrimidine. This step activates the pyrimidine ring for subsequent nucleophilic substitution.

  • Thiolation and Selective Hydrolysis: Introduction of the sulfur atom at the C4 position, followed by hydrolysis of the C2 chloro-substituent to yield the final product. This sequence leverages the differential reactivity of the two chlorine atoms.

This pathway is favored for its high yields, well-understood reaction mechanisms, and the use of readily available industrial reagents.

Synthetic_Pathway cluster_reagents A 5-Fluorouracil (5-FU) B Intermediate: 2,4-Dichloro-5-fluoropyrimidine A->B Step 1: Chlorination C Product: 5-Fluoro-4-mercapto-2-hydroxypyrimidine B->C Step 2: Thiolation & Hydrolysis reagent1 POCl₃, N,N-Dimethylaniline reagent2 1. NaSH or Thiourea 2. Hydrolysis (e.g., HCl)

Caption: High-level overview of the two-step synthetic route.

Part 1: Scalable Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Principle and Rationale

The conversion of the di-oxo groups in 5-fluorouracil to di-chloro groups is a critical activation step. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this transformation on an industrial scale. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, subsequently displaced by chloride ions. An organic base, typically a tertiary amine like N,N-dimethylaniline (DMA), is employed as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.[3][4]

Process Parameters and Optimization

Optimizing this step is crucial for achieving high yield and purity of the intermediate, which directly impacts the overall process efficiency. Key parameters have been investigated to maximize output.[3][4][5]

ParameterOptimized RangeRationale & Expert Insights
Molar Ratio (5-FU : POCl₃) 1 : 2.5 - 1 : 10An excess of POCl₃ is required to act as both reagent and solvent, ensuring complete conversion. A ratio of 1:10 has been shown to give yields up to 92.2%.[3][4]
Molar Ratio (5-FU : DMA) 1 : 1.5 - 1 : 2.0DMA acts as an acid acceptor. Sufficient equivalents are necessary to neutralize the generated HCl. An excess can complicate purification.[3][5]
Reaction Temperature 100 - 114 °CThe reaction requires elevated temperatures to proceed at a practical rate. Precise temperature control is essential to minimize decomposition of reagents and products.[3][5]
Reaction Time 2 - 13 hoursReaction time is dependent on scale and temperature. Monitoring by HPLC or TLC is critical to determine completion and avoid the formation of impurities from prolonged heating.[3][5]
Detailed Large-Scale Protocol (Based on 525 kg 5-FU Batch)

This protocol is adapted from established industrial procedures.[5]

  • Reactor Setup: Charge a suitable glass-lined reactor with 5-fluoropyrimidine-2,4-diol (5-Fluorouracil, 525 kg, 1.00 mole eq.).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (1545 kg, ~2.5 mole eq.) to the reactor.

  • Heating: Begin stirring and heat the mixture to approximately 100 °C.

  • Base Addition: Slowly add N,N-dimethylaniline (980 kg, ~2.0 mole eq.) dropwise over a period of about 9 hours, maintaining the internal temperature at 100 °C.

  • Reaction: Continue to stir the reaction mixture at 100 °C for an additional 4 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Cooling: Cool the reaction mixture to approximately 20 °C over 2 hours.

  • Quenching: In a separate, larger vessel, prepare a mixture of water (3150 kg) and dichloromethane (1915 kg). Slowly and carefully pour the reaction mixture into the water/dichloromethane mixture, ensuring the quench temperature is maintained below 40 °C with efficient cooling.

  • Extraction & Washing:

    • Stir the quenched mixture at ~20 °C for at least 3 hours, then allow the layers to separate.

    • Separate the lower organic (dichloromethane) layer.

    • Wash the aqueous layer with a fresh portion of dichloromethane (1915 kg) and combine the organic layers.

    • Wash the combined organic phase with concentrated aqueous hydrochloric acid (525 kg) to remove residual DMA.

    • Perform a final wash with 5% w/w aqueous sodium bicarbonate solution (2625 kg) to neutralize any remaining acid.

  • Solvent Distillation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane. This solution, with a typical concentration of about 50% w/w and a yield of ~95%, can be used directly in the subsequent step.[5]

Workflow_Part1 cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Charge_5FU Charge 5-FU & POCl₃ Heat Heat to 100°C Charge_5FU->Heat Add_DMA Slowly Add N,N-Dimethylaniline Heat->Add_DMA React Hold at 100°C (Monitor) Add_DMA->React Cool Cool to 20°C React->Cool Quench Quench into H₂O / DCM Cool->Quench Extract Separate & Extract Aqueous Layer Quench->Extract Wash_Acid Wash with HCl Extract->Wash_Acid Wash_Base Wash with NaHCO₃ Wash_Acid->Wash_Base Distill Concentrate by Distillation Wash_Base->Distill Product_Solution Product_Solution Distill->Product_Solution ~50% Solution in DCM (Yield ~95%)

Caption: Process workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Part 2: Synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Principle and Rationale

This step involves the selective nucleophilic substitution of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position. This differential reactivity is exploited to selectively introduce the thiol group.

  • Thiolation: A sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, is used to displace the C4-chloro group. Thiourea is often preferred as it is easier to handle than NaSH and forms a stable isothiouronium salt intermediate, which is then hydrolyzed.

  • Hydrolysis: The remaining C2-chloro group is subsequently hydrolyzed to a hydroxyl group under acidic or basic conditions, yielding the final product.

Detailed Lab-Scale Protocol

This protocol provides a representative procedure for the conversion of the dichloro-intermediate.

  • Intermediate Preparation: Start with a known concentration of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., the dichloromethane solution from Part 1, or dissolved in ethanol).

  • Thiolation Reagent: In a separate vessel, dissolve thiourea (1.1 eq.) in ethanol.

  • Reaction: Add the thiourea solution to the stirred solution of 2,4-dichloro-5-fluoropyrimidine at room temperature. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis: After cooling, add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture and heat again to reflux to hydrolyze both the isothiouronium salt intermediate and the C2-chloro group.

  • Isolation: Cool the reaction mixture to room temperature or below. The product, being poorly soluble, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Drying: Dry the purified solid under vacuum to obtain 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Alternative Route: Direct thionation of 5-Fluorouracil using a reagent like Lawesson's Reagent can also yield 4-thio derivatives.[6] However, this method often requires chromatographic purification and can be less cost-effective for large-scale manufacturing compared to the dichloro-intermediate pathway.

Safety, Handling, and Waste Management

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Must be handled in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.

  • N,N-Dimethylaniline (DMA): Toxic and readily absorbed through the skin. Handle in a well-ventilated area or fume hood with appropriate PPE.

  • Waste Management: The acidic aqueous waste from the work-up contains DMA hydrochloride. This can be neutralized with a base (e.g., sodium hydroxide) to a pH of 7 to recover the free DMA, which can be extracted and potentially recycled.[3][4] The remaining aqueous layer will contain phosphate salts. All waste streams must be handled and disposed of according to local environmental regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure all reagents are anhydrous.
Loss during work-up.Ensure proper phase separation. Perform a second extraction of the aqueous layer.
Product Darkly Colored Decomposition at high temperatures.Ensure strict temperature control during reaction and distillation.
Insufficient washing.Perform an additional wash with HCl to remove all DMA.
Incomplete Thiolation in Step 2 Insufficient nucleophile.Ensure at least stoichiometric amounts of the thiolation agent are used.
Low reaction temperature.Ensure the reaction is heated to a sufficient temperature for an adequate duration.

Conclusion

The described two-step synthesis, proceeding through a 2,4-dichloro-5-fluoropyrimidine intermediate, represents a highly efficient, scalable, and economically viable manufacturing process for 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Careful control of reaction parameters, particularly temperature and stoichiometry, coupled with a robust work-up procedure, allows for high yields and purity on an industrial scale. This well-established pathway ensures a reliable supply of this crucial building block for the advancement of pharmaceutical research and development.

References

  • Fu, Y., & Ning, G. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. CIESC Journal. Retrieved from [Link]

  • Moreno, S., Brunner, M., Delazer, I., Rieder, D., Lusser, A., & Micura, R. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3, 447-455. Retrieved from [Link]

  • Fu, Y., Ning, G., & Sun, S. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Semantic Scholar. Retrieved from [Link]

  • Moreno, S., Brunner, M., Delazer, I., Rieder, D., Lusser, A., & Micura, R. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Publishing. Retrieved from [Link]

  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 596–601. Retrieved from [Link]

Sources

Method

Solvent selection for reactions involving 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Application Note: Solvent Systems & Reaction Engineering for 5-Fluoro-4-mercapto-2-hydroxypyrimidine Executive Summary & Chemical Context Compound: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Synonyms: 5-Fluoro-4-thiouracil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems & Reaction Engineering for 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Executive Summary & Chemical Context

Compound: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Synonyms: 5-Fluoro-4-thiouracil, 5-FTU) CAS: 671-41-0 Molecular Formula: C


H

FN

OS

This guide addresses the critical solvent selection parameters for manipulating 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Unlike simple pyrimidines, 5-FTU exhibits complex tautomeric equilibria (lactam-thione


 lactim-thiol) that are highly sensitive to solvent dielectric constants and pH. Successful chemical modification—specifically the regioselective S-alkylation  versus N-alkylation —depends on stabilizing the specific nucleophilic species (thiolate vs. amidate) via solvent engineering.

Key Application Areas:

  • Nucleoside Analog Synthesis: Precursor for Emtricitabine-like antiviral scaffolds.

  • Bio-isostere Development: Replacement of carbonyls with thiocarbonyls to alter hydrogen bonding and lipophilicity.

Solvent Selection Logic: The Tautomer-Solvent Axis

The reactivity of 5-FTU is dictated by the Hard and Soft Acids and Bases (HSAB) theory, modulated by the solvent shell.

A. Solubility Profile

5-FTU is a polar, ionizable heterocycle. It displays poor solubility in non-polar hydrocarbons and chlorinated solvents but dissolves readily in polar aprotic solvents and basic aqueous media.

Solvent ClassRepresentative SolventsSolubility RatingApplication Utility
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Primary reaction media for S-alkylation; stabilizes intermediates.
Polar Protic Water (Basic pH), MethanolModerate to High Crystallization; biphasic reactions (Phase Transfer Catalysis).
Dipolar Acetone, AcetonitrileLow to Moderate Used when easy workup (evaporation) is required; often requires heating.
Non-Polar Hexanes, Toluene, DCMNegligible Anti-solvents for precipitation/purification.
B. Controlling Regioselectivity (S- vs. N-Alkylation)

The 4-thio group is a "soft" nucleophile, while the N1/N3 nitrogens are "hard" nucleophiles.

  • Targeting S-Alkylation (Thioethers): Use Polar Aprotic Solvents (DMF, Acetone) with mild bases (K

    
    CO
    
    
    
    ). These solvents solvate the cation (K
    
    
    ), leaving the "naked" thiolate anion free to attack soft electrophiles (alkyl halides).
  • Targeting N-Alkylation: Use Polar Protic Solvents (EtOH/Water) or hard bases (NaH in THF) which can encourage N-deprotonation or shield the sulfur via hydrogen bonding, although S-alkylation often competes strongly due to the higher nucleophilicity of sulfur.

Experimental Protocols

Protocol A: Regioselective S-Alkylation (Standard Procedure)

Objective: Synthesize S-alkyl derivatives (e.g., 4-alkylthio-5-fluoro-2-pyrimidinone) with >95% regioselectivity.

Materials:

  • 5-Fluoro-4-thiouracil (1.0 eq)

  • Alkyl Halide (1.1 eq) (e.g., Methyl Iodide, Benzyl Bromide)

  • Base: Anhydrous K

    
    CO
    
    
    
    (1.5 eq) or Et
    
    
    N (1.2 eq)
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 5-Fluoro-4-thiouracil (10 mmol) and Anhydrous DMF (5 vol, 5 mL/g). Stir until fully dissolved.

    • Note: If using Acetone, slight warming (40°C) may be required for dissolution.

  • Deprotonation: Add K

    
    CO
    
    
    
    (15 mmol) in one portion. The suspension may change color (often yellowing) indicating thiolate formation. Stir for 15 minutes at Room Temperature (RT).
  • Addition: Dropwise add the Alkyl Halide (11 mmol) over 10 minutes.

    • Critical: Exothermic reaction. Monitor internal temperature.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.

    • Endpoint: Disappearance of the starting thiol (Rf ~0.2) and appearance of the less polar thioether (Rf ~0.6).

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (10 vol).

    • The S-alkylated product typically precipitates as a white/off-white solid.

    • Filter, wash with water (to remove residual DMF/salts), and dry under vacuum at 45°C.

Protocol B: Solubility & Stability Testing

Objective: Determine the optimal solvent for a new derivative or process scale-up.

  • Screening: Place 10 mg of 5-FTU into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of target solvent (Water, MeOH, ACN, DMF, Toluene) to each.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Cloudy/Suspension: Sonicate for 5 mins. If clears, borderline soluble.

    • Sediment: Insoluble.

  • Stability Check: For the dissolved samples, inject into HPLC after 24 hours to check for desulfurization (hydrolysis to 5-Fluorouracil) or oxidation (disulfide formation). Caution: DMSO can slowly oxidize thiols to disulfides over time.

Mechanistic Visualization

The following diagrams illustrate the tautomeric equilibrium and the decision logic for synthesis.

Figure 1: Tautomerism & Reaction Pathways

Tautomerism Thione Thione Form (2-oxo-4-thioxo) Major in Solution Thiol Thiol Form (2-hydroxy-4-mercapto) Reactive Intermediate Thione->Thiol Tautomerization (Solvent Dependent) Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base (K2CO3) Deprotonation S_Product S-Alkylated Product (Thioether) Thiolate->S_Product + R-X (Soft Electrophile) Solvent: DMF/Acetone N_Product N-Alkylated Product (Side Reaction) Thiolate->N_Product + R-X (Hard Electrophile) Solvent: H2O/Alc

Caption: Equilibrium shifts toward the Thiolate anion under basic conditions in polar aprotic solvents, favoring S-alkylation.

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: 5-Fluoro-4-mercapto-2-hydroxypyrimidine Goal What is the Goal? Start->Goal S_Alk S-Alkylation (Thioether Synthesis) Goal->S_Alk Synthesis Purify Purification (Crystallization) Goal->Purify Refining Solv_S Select Polar Aprotic (DMF, DMSO, Acetone) S_Alk->Solv_S Maximizes Nucleophilicity Solv_P Select Protic/Non-Polar Mix (EtOH/Water or Acetone/Hexane) Purify->Solv_P Induces Crystal Growth Condition Is Product Water Soluble? Solv_S->Condition Post-Reaction Workup_Aq Precipitation Workup (Pour into Ice Water) Condition->Workup_Aq No (Hydrophobic R-group) Workup_Ext Extraction Workup (DCM/Brine) Condition->Workup_Ext Yes (Hydrophilic R-group)

Caption: Decision matrix for selecting reaction and workup solvents based on process goals and product properties.

References

  • Guibbal, F., et al. (2017).[2] "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792.[2] Link[2]

  • Kundu, N. G., & Schmitz, S. A. (1982).[3] "N-Alkylated derivatives of 5-fluorouracil." Journal of Pharmaceutical Sciences, 71(8), 935-938.[3] Link

  • Nestor, S. T., et al. (2018).[2] "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids." Journal of Molecular Liquids, 255, 260-265. Link

  • PubChem. (n.d.).[4] "5-Fluoro-4-thiouracil (Compound Summary)." National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Fluoro-4-mercapto-2-hydroxypyrimidine Synthesis

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-5F4T-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Challenge of Thionation Welcome to the technical support hub for 5-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-5F4T-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Challenge of Thionation

Welcome to the technical support hub for 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil ).

The synthesis of this compound generally involves the selective thionation of 5-Fluorouracil (5-FU) at the C4 position while preserving the C2 carbonyl and the C5 fluorine atom. The primary yield-killing factors in this protocol are regioselectivity failure (dithionation), incomplete conversion , and hydrolytic loss during workup.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch-to-batch variability.

Module 1: Reaction Optimization (The Thionation Step)

Q1: My conversion stops at 60-70%. Adding more reagent doesn't help. Why?

A: This is likely due to "Reagent Caking" or solvent moisture. The standard reagent, Phosphorus Pentasulfide (


), is polymeric and has poor solubility. If you add it all at once to cold pyridine, it forms a gummy mass that coats the unreacted 5-FU, preventing further reaction.

Troubleshooting Protocol:

  • Solvent Switch: Ensure your Pyridine is anhydrous (<0.05% water).

    
     reacts violently with water to form phosphoric acid, which kills the reaction and generates heat.
    
  • Temperature Ramp: Do not heat immediately. Stir the 5-FU and

    
     in Pyridine at room temperature for 30 minutes to allow a fine suspension to form before heating to reflux.
    
  • Reagent Quality: Check the color of your

    
    .
    
    • Golden/Yellow: High reactivity (Good).

    • Green/Grey: Oxidized/Hydrolyzed (Discard).

Q2: I am seeing significant amounts of 2,4-dithio-5-fluorouracil. How do I stop over-thionation?

A: You are likely overheating or running the reaction too long. The C4 carbonyl is electronically more deficient (reactive) than the C2 carbonyl due to the adjacent nitrogen and the electron-withdrawing fluorine at C5. However, at high temperatures (>115°C) or prolonged reflux (>4 hours), the C2 position will eventually react.

Optimization Table: Reagent Selection

ReagentSolventTemp (°C)Yield PotentialProsCons

Pyridine100-11075-85%Scalable, cheap, standard industrial route.Smelly, messy workup, requires dry pyridine.
Lawesson's Reagent 1,4-Dioxane10080-90%Homogeneous reaction, cleaner profile.Expensive, atom-inefficient, difficult byproduct removal.

Recommendation: For scale-up (>10g), stick to


 but strictly control the reaction time. Monitor by TLC (System: CHCl3:MeOH 9:1) every 30 minutes after the 2nd hour. Stop immediately when the starting material spot fades.

Module 2: Workup & Isolation (The Critical Step)

Q3: My reaction looked good on TLC, but I lost 50% of the mass during filtration. Where did it go?

A: You likely washed it away or trapped it in the sulfur sludge. 5-Fluoro-4-thiouracil is acidic (pKa ~ 7.0–7.5). If you quench with water and filter, the product might be trapped in the sticky phosphorus byproducts. If you wash with a base that is too strong, you dissolve the product.

The "Solubility Switch" Protocol (High Yield Method): Instead of simple filtration, use the pH-swing technique to separate the product from the inorganic sludge.

  • Quench: Cool reaction to room temperature. Decant the pyridine supernatant (contains most product).

  • Dissolution: Treat the sticky residue with 0.5M NaOH or 10%

    
     . The product (thiol/thione) will deprotonate and dissolve into the aqueous phase as the sodium salt. The sulfur/phosphorus sludge will remain solid.
    
  • Filtration: Filter off the solid inorganic waste. Keep the filtrate.

  • Precipitation: Slowly acidify the filtrate with HCl to pH 3-4. The 5-Fluoro-4-thiouracil will precipitate out as a yellow/off-white solid.

Visualization: Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture (Pyridine + P2S5 sludge) Step1 Decant Pyridine & Evaporate to Dryness Start->Step1 Step2 Residue: Product + Sulfur impurities Step1->Step2 Step3 Add 0.5M NaOH (aq) Step2->Step3 Decision Is it dissolved? Step3->Decision PathA Solution Phase: Product (as Sodium Salt) Decision->PathA Yes (Filtrate) PathB Solid Phase: Sulfur/Phosphorus Waste Decision->PathB No (Residue) Step4 Filter & Discard Solid PathA->Step4 PathB->Step4 Step5 Acidify Filtrate with HCl to pH 3-4 Step4->Step5 End Precipitate: Pure 5-Fluoro-4-thiouracil Step5->End

Caption: The pH-swing isolation strategy minimizes physical loss by solubilizing the product away from inorganic byproducts before reprecipitation.[1]

Module 3: Purity & Characterization

Q4: The product is yellow. Is it impure?

A: Not necessarily. While pure 5-fluorouracil is white, the introduction of the sulfur atom (thiocarbonyl) extends the conjugation slightly, often imparting a pale yellow color. However, a bright or dark yellow indicates free sulfur contamination.

Purification Protocol:

  • Solvent: Recrystallize from Water:Ethanol (80:20) or Water:DMF .

  • Sulfur Removal: If free sulfur persists (detected by CS2 insolubility or elemental analysis), dissolve the crude product in minimal 0.5M NaOH, filter through a 0.2µm membrane (to catch colloidal sulfur), and re-precipitate with HCl.

References & Authority

  • Wnuk, S. F., et al. (1994). "Synthesis and cytotoxicity of 5-fluoro-4-thiouracil nucleosides." Journal of Medicinal Chemistry.

    • Context: Establishes the standard

      
      /Pyridine protocol and workup conditions for 5-FU derivatives.
      
  • Fox, J. J., et al. (1959). "Thiation of Nucleosides. II. Synthesis of 5-Fluoro-4-thiouridine." Journal of the American Chemical Society.

    • Context: Foundational text on the regioselectivity of thionation at C4 vs C2 in pyrimidines.

  • Nishimura, T., et al. (1992). "Improved synthesis of 4-thiouracil derivatives." Chemical & Pharmaceutical Bulletin.

    • Context: Discusses Lawesson's reagent as an alternative to

      
       for cleaner reaction profiles.
      

Disclaimer: This guide is for research purposes only. 5-Fluoro-4-thiouracil and its precursors are bioactive and potentially toxic. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Optimizing reaction temperature for 5-Fluoro-4-mercapto-2-hydroxypyrimidine glycosylation

Technical Support Center: Glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Welcome to the technical support resource for the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Welcome to the technical support resource for the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel nucleoside analogues. Here, we address common challenges and provide systematic, field-proven strategies for optimizing reaction temperature—a critical parameter governing yield, regioselectivity, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for the glycosylation of this specific pyrimidine derivative?

Temperature is arguably the most influential variable in this reaction because it directly controls the balance between reaction kinetics and thermodynamics, as well as the stability of the reactants and intermediates.[1] The 5-Fluoro-4-mercapto-2-hydroxypyrimidine scaffold possesses multiple nucleophilic sites (N1-H, N3-H, S4-H, and potentially the O2-H tautomer), leading to a complex reactive landscape.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-forming product, which may not be the most stable one. At higher temperatures, the reaction can approach thermodynamic equilibrium, allowing for the formation of the most stable isomer, potentially through the reversal of kinetically favored side reactions.[2]

  • Reagent Stability: Glycosyl donors, particularly activated ones, and the silylated pyrimidine base can be thermally labile. Elevated temperatures can lead to decomposition, reducing the effective concentration of reactants and generating impurities that complicate purification.[1] Identifying the optimal temperature is a matter of finding the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant degradation.[1]

Q2: What are the primary competing reactions, and how does temperature influence the outcome, especially regarding N- vs. S-glycosylation?

The primary competition is between N-glycosylation (at the N1 or N3 positions) and S-glycosylation (at the C4-thiol). The thiol group is often a more potent nucleophile than the ring nitrogens, suggesting that S-glycosylation may be the kinetically favored pathway, especially at lower temperatures. However, the resulting S-glycoside may be less thermodynamically stable than the desired N-glycoside.

Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for N-glycosylation and can also facilitate the equilibration from the S-glycoside to the more stable N-glycoside, particularly if the S-glycosylation is reversible under the reaction conditions.

Q3: What is a typical starting temperature range for a Vorbrüggen-type glycosylation of this substrate?

For Vorbrüggen and related glycosylation reactions, the temperature can range from -78°C to reflux, depending on the reactivity of the glycosyl donor, the nucleophilicity of the base, the choice of Lewis acid, and the solvent.[3][4]

A prudent starting point for this system would be room temperature (20-25°C). From there, the temperature can be adjusted based on initial results. If no reaction is observed, the temperature can be gradually increased. If significant byproduct formation or decomposition occurs, the reaction should be attempted at lower temperatures (e.g., 0°C or -20°C).[5]

Q4: How do the glycosyl donor and Lewis acid choice impact the optimal temperature?

The reactivity of the system dictates the required thermal energy.

  • Glycosyl Donor: Highly reactive "armed" donors (e.g., those with electron-donating protecting groups) may react efficiently at very low temperatures (-78°C to -40°C).[6][7] Conversely, less reactive "disarmed" donors (with electron-withdrawing groups) often require higher temperatures (room temperature to 70°C or higher) to achieve a practical reaction rate.[3][8]

  • Lewis Acid: Strong Lewis acids like TMSOTf can activate donors at lower temperatures. Milder catalysts may necessitate heating to facilitate the reaction.[5] The choice and stoichiometry of the catalyst must be co-optimized with the temperature.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides solutions to specific experimental issues encountered during the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Problem 1: Low or No Product Yield

Initial Observation: After running the reaction at room temperature for several hours, TLC/LC-MS analysis shows primarily unreacted starting materials.

Causality Analysis: A lack of conversion suggests that the activation energy barrier for the reaction is not being overcome at the current temperature. This points to insufficient thermal energy for the specific combination of glycosyl donor, silylated base, and catalyst.

Troubleshooting Protocol & Solution:

A systematic temperature screening is the most effective approach. This protocol aims to identify a temperature range where the reaction proceeds efficiently.

Protocol: Small-Scale Temperature Screening

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the silylated 5-Fluoro-4-mercapto-2-hydroxypyrimidine and the glycosyl donor in a suitable anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Aliquoting: Dispense equal volumes of the stock solution into four separate, small reaction vials equipped with stir bars.

  • Temperature Equilibration: Place the vials in separate reaction blocks or baths set to different temperatures. A typical screening range would be:

    • Vial 1: 0°C (ice bath)

    • Vial 2: 25°C (room temperature)

    • Vial 3: 50°C

    • Vial 4: 70°C[3]

  • Reaction Initiation: Once the solutions have reached the target temperatures, add an equal amount of the Lewis acid catalyst (e.g., TMSOTf) to each vial simultaneously.

  • Monitoring: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by TLC or LC-MS to assess conversion. Continue monitoring at regular intervals.

  • Data Logging: Record the results in a structured table to facilitate comparison.

Data Summary Table for Temperature Screening

VialTemperature (°C)Time (hr)% Conversion (Approx.)Key Byproducts Observed
102<5%None
225220%Minor S-isomer
350275%S-isomer, trace decomp.
470280%Increased decomp.
Problem 2: Poor Regioselectivity (e.g., Predominance of S-Glycoside)

Initial Observation: The reaction produces a significant amount of the S-glycosylated isomer, which is difficult to separate from the desired N-glycoside.

Causality Analysis: As discussed, the thiol is highly nucleophilic, making S-glycosylation a likely kinetic product. The predominance of this isomer suggests the reaction conditions are favoring the kinetic pathway over the potentially more stable thermodynamic N-glycoside product.

Troubleshooting Protocol & Solution:

The goal is to shift the reaction toward thermodynamic control.

  • Increase Temperature & Time: Run the reaction at a higher temperature (e.g., 70°C or reflux) for a longer duration. This provides the energy for the potentially reversible S-glycosylation to revert to the starting materials and re-react to form the more stable N-glycoside.

  • Solvent Choice: Solvents can influence regioselectivity. While acetonitrile is common, it can sometimes participate in the reaction.[3] Consider a less-coordinating solvent like 1,2-dichloroethane (DCE) or toluene, which may alter the reactivity of the different nucleophilic sites.

  • Monitor for Equilibrium: In a higher temperature experiment, take aliquots over an extended period (e.g., 2, 6, 12, 24 hours) and analyze the ratio of N- to S-isomers. If the ratio of the N-isomer increases over time, it confirms it is the thermodynamic product.

Diagram: Kinetic vs. Thermodynamic Glycosylation Pathways

The following diagram illustrates how temperature can influence the product distribution between the kinetically favored S-glycoside and the thermodynamically favored N-glycoside.

G cluster_0 Reactants cluster_1 Pathways Reactants Silylated Pyrimidine + Activated Glycosyl Donor Kinetic S-Glycoside (Kinetic Product) Reactants->Kinetic Low Temp (e.g., 0°C) Fast, Low ΔG‡ Thermo N-Glycoside (Thermodynamic Product) Reactants->Thermo High Temp (e.g., 70°C) Slow, High ΔG‡ Kinetic->Thermo High Temp Equilibration

Caption: Influence of temperature on product formation.

Problem 3: Product Decomposition

Initial Observation: At elevated temperatures (e.g., >70°C), the yield of the desired product decreases, and multiple new spots appear on the TLC plate, suggesting decomposition.

Causality Analysis: One or more components in the reaction mixture—the silylated pyrimidine, the glycosyl donor, the Lewis acid, or the product itself—are not stable at the applied temperature. This is a common issue when pushing reactions to achieve higher conversion rates.[1]

Troubleshooting Protocol & Solution:

The key is to operate below the "decomposition threshold" while still allowing for a reasonable reaction rate. This concept is sometimes referred to as the activation temperature (TA), above which deleterious side reactions dominate.[1]

  • Define Thermal Stability: Before running the full reaction, assess the stability of your key starting materials.

    • Experiment: Prepare separate solutions of the silylated pyrimidine and the glycosyl donor. Heat them to the intended reaction temperature without the other reactant or catalyst. Monitor by TLC/LC-MS after 1 and 4 hours to check for degradation.

  • Isothermal Glycosylation: Based on the screening data, choose a temperature that is below the observed decomposition point but still provides good conversion (e.g., 50°C from the example in Problem 1). Run the reaction isothermally (at a constant temperature) rather than ramping the temperature up.

  • Reduce Reaction Time: Even at a seemingly "safe" temperature, prolonged exposure can lead to slow degradation. Monitor the reaction closely and quench it as soon as it reaches maximum conversion, avoiding unnecessarily long reaction times. Using a temperature below the activation threshold may require longer reaction times to compensate for slower kinetics, but it can significantly improve the purity and yield.[1]

General Workflow for Temperature Optimization

This workflow provides a logical sequence for optimizing the reaction temperature for the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

G start Start: Define Reaction (Solvent, Donor, Catalyst) initial_rxn Run Initial Reaction at Room Temp (25°C) start->initial_rxn analyze_1 Analyze Outcome (TLC / LC-MS) initial_rxn->analyze_1 no_rxn Problem: No/Low Conversion analyze_1->no_rxn <20% Conversion bad_selectivity Problem: Poor Regio- or Stereo-selectivity analyze_1->bad_selectivity Byproducts >25% decomp Problem: Decomposition analyze_1->decomp Degradation Products good_yield Good Yield & Selectivity analyze_1->good_yield Success temp_screen Solution: Perform Temp Screen (0°C, 25°C, 50°C, 70°C) no_rxn->temp_screen temp_screen->analyze_1 thermo_control Solution: Increase Temp & Time for Thermodynamic Control bad_selectivity->thermo_control thermo_control->analyze_1 lower_temp Solution: Lower Temp, Run Isothermally decomp->lower_temp lower_temp->analyze_1 end Optimized Condition Found good_yield->end

Caption: Systematic workflow for temperature optimization.

References

  • Pore, W., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. Available at: [Link]

  • Jayasinghe, C. D., & An, I. (2025). Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly. Chemistry – A European Journal. Available at: [Link]

  • Leiden University. (2025). Reactivity and selectivity in glycosylation reactions. Scholarly Publications. Available at: [Link]

  • Pinto, R. M., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Tentative optimization of the glycosylation reaction. Available at: [Link]

  • Merck & Co., Inc. (n.d.). Vorbrüggen Glycosylation. The Merck Index Online. Available at: [Link]

  • ResearchGate. (2009). On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Andreana, P., et al. (2020). Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. Chemistry – A European Journal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Conformational and electronic effects on the regioselectivity of the glycosylation of different anomers of N-dimethylmaleoyl-protected glucosamine acceptors. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Library of Medicine. (2009). On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Removing Metal Catalyst Residues from 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the challenge of removing residual metal catalysts fro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the challenge of removing residual metal catalysts from 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Given the unique chemical nature of this molecule, particularly the presence of a soft thiol (-SH) ligand, standard purification methods often require careful optimization. This document offers a structured approach, from understanding the core problem to implementing verified protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding metal impurity removal in the context of this specific Active Pharmaceutical Ingredient (API) intermediate.

Q1: Why is it imperative to remove residual metal catalysts from my API?

A: The removal of metal catalyst residues is a critical step in pharmaceutical manufacturing for three primary reasons:

  • Patient Safety & Toxicity: Many transition metals, especially those used in cross-coupling reactions (e.g., Palladium, Nickel, Copper), are toxic and pose a health risk. Regulatory bodies have established strict limits on their presence in final drug products.[1][2]

  • Regulatory Compliance: Global regulatory agencies, through guidelines like the ICH Q3D Guideline for Elemental Impurities, mandate the control of 24 elemental impurities.[3][4][5] These guidelines set Permitted Daily Exposure (PDE) limits, which must be met for product approval.

  • Chemical Stability and Downstream Reactivity: Residual metals can act as unwanted catalysts in subsequent synthetic steps or degrade the final API during storage, leading to the formation of impurities and compromising product quality and shelf-life.

Q2: What makes 5-Fluoro-4-mercapto-2-hydroxypyrimidine particularly challenging to purify?

A: The primary challenge stems from the molecule's own structure. The 4-mercapto group (-SH) is a soft Lewis base, which has a very high affinity for soft Lewis acidic metals like Palladium (Pd), a common catalyst used in its synthesis.[6][7] This strong interaction can lead to the formation of a stable complex between your product and the residual metal, rendering simple filtration or crystallization ineffective. In essence, your target molecule can act as its own chelating agent, keeping the metal soluble in the process stream.

Q3: What are the primary strategies for removing these tightly-bound metal residues?

A: The main strategies fall into two categories:

  • Adsorption: Using materials with a high surface area, like Activated Carbon , to non-selectively adsorb the metal species.[8][9][10] This is a cost-effective but sometimes blunt instrument that can also lead to product loss.[11]

  • Chelation (Scavenging): Employing solid-supported reagents, known as metal scavengers , which have functional groups with an even higher affinity for the target metal than your product does.[12][13][14] These are typically silica gels or polymer resins functionalized with groups like thiols, amines, or thioureas.[15][16]

Part 2: Troubleshooting Common Purification Issues

This section is designed to address specific problems you may encounter during your experiments.

IssuePotential Cause(s)Suggested Solution(s)
High Palladium levels (>100 ppm) remain after filtration through Celite®. The palladium species is likely homogeneous (soluble) or colloidal, not heterogeneous. The product-palladium complex is passing through the filter aid.1. Implement a scavenging step. The soluble palladium must be captured by a high-affinity material. See Protocols 1 and 2 below. 2. Solvent Swap & Crash. Try concentrating the reaction mixture and redissolving it in a solvent where the product is soluble but the catalyst species may be less so (e.g., swapping from THF to Methanol), then re-filtering.
Metal scavenger is not effectively reducing palladium levels. 1. Incorrect Scavenger Choice: The chosen functional group may not have a high enough affinity for the specific oxidation state of the palladium. 2. Insufficient Equivalents: The mercapto group on your product is competing with the scavenger, requiring a higher amount of scavenger. 3. Mass Transfer Limitation: Inadequate mixing or time is preventing the soluble catalyst from reaching the solid-supported scavenger.1. Screen a panel of scavengers. Test thiol-based (e.g., ISOLUTE® Si-Thiol), amine-based (e.g., SiliaMetS Trisamine), and thiourea-based scavengers.[15] 2. Increase scavenger loading. Start with 3-5 equivalents (relative to the metal) and increase if necessary. 3. Increase reaction time and/or temperature. Extend stirring time to 4-16 hours. Gentle heating (e.g., 40-50 °C) can improve kinetics, but monitor for product degradation.[16]
Significant product loss (>15%) occurs during activated carbon treatment. The porous structure of activated carbon is non-selective and is adsorbing your product along with the metal catalyst.[11]1. Reduce the amount of carbon. Use the minimum effective amount (start with 5-10 wt% relative to the product). 2. Screen different grades of carbon. Carbons with different pore sizes and surface chemistries can have varying affinities for your product.[9][10] 3. Switch to a more selective method. A dedicated metal scavenger is often the best solution to preserve yield.[13][16]
Final API still fails to meet ICH Q3D limits for Palladium (<10 ppm). A single purification method is insufficient for reaching such low levels. Trace amounts of highly stable metal complexes remain.1. Employ an orthogonal, multi-step approach. Use two different methods sequentially. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity thiol scavenger to remove the final traces.[11] 2. Final Crystallization. After scavenging, a final recrystallization of the product can help remove any last traces of impurities.
Part 3: Method Selection and Experimental Protocols

Choosing the right purification strategy is key to success. The following workflow and comparison table are designed to guide your decision-making process.

Decision Workflow for Metal Removal

Metal_Removal_Workflow start Crude Product with 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Initial Pd > 200 ppm) analysis1 Quantify Pd Level (ICP-MS Analysis) start->analysis1 method_choice Select Primary Method analysis1->method_choice carbon Protocol 1: Activated Carbon (Bulk Removal, Lower Cost) method_choice->carbon Cost-sensitive / High metal load scavenger Protocol 2: Thiol-Based Scavenger (High Selectivity, Higher Cost) method_choice->scavenger Yield-sensitive / Stubborn metal analysis2 Quantify Pd Level (ICP-MS Analysis) carbon->analysis2 scavenger->analysis2 decision Pd Level < 10 ppm? analysis2->decision polishing Polishing Step: Use orthogonal method (e.g., scavenger after carbon) or recrystallize decision->polishing No final_product Final Purified Product (ICH Q3D Compliant) decision->final_product Yes polishing->analysis2

Caption: Decision workflow for selecting a purification strategy.

Comparison of Common Metal Removal Methods
MethodTarget MetalsMechanismProsCons
Activated Carbon Broad (Pd, Pt, Ru, Rh, Ni)AdsorptionInexpensive, effective for bulk removal, widely available.[8][9]Non-selective (can adsorb product), may require large quantities, can be dusty and difficult to handle.[11][17]
SiliaMetS® Thiol / ISOLUTE® Si-Thiol Soft Metals (Pd, Pt, Cu, Ag, Hg)[15]Chelation (Covalent Bonding)High selectivity for target metals, minimal product loss, stable and easy to handle.[13][14]Higher cost than carbon, may require screening for optimal performance.
SiliaMetS® Trisamine Various (Pd, Ru, Rh, Cu, Sc)Chelation (Coordination)Effective for a different range of metals and oxidation states.May have lower affinity for Pd(0) compared to thiol scavengers.
Filtration (Celite®) Heterogeneous MetalsPhysical SeparationSimple, fast, removes bulk solid catalyst.Ineffective against soluble, colloidal, or finely dispersed metal species.
Protocol 1: Palladium Removal Using Activated Carbon

This protocol is designed for the bulk removal of palladium and is often a good first step.

  • Prepare the Solution: Dissolve the crude 5-Fluoro-4-mercapto-2-hydroxypyrimidine in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of 5-10 mL/g.

  • Add Activated Carbon: Add 10-20 wt% of activated carbon (relative to the mass of your crude product). Scientist's Note: A screening to find the optimal loading (e.g., 5%, 10%, 20%) is recommended to balance removal efficiency with yield loss.

  • Stir the Mixture: Stir the slurry vigorously at room temperature for 2-4 hours. Gentle heating to 40 °C can sometimes improve efficiency, but monitor for product stability.[8]

  • Filter: Filter the mixture through a pad of Celite® (or another filter aid) to completely remove the fine carbon particles. Trustworthiness Check: Incomplete removal of carbon "fines" is a common source of batch failure.

  • Rinse and Concentrate: Rinse the filter cake thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

  • Analyze: Submit a sample of the resulting material for ICP-MS analysis to determine the residual palladium content.[1]

Protocol 2: High-Affinity Scavenging with Thiol-Functionalized Silica

This protocol is ideal for selectively removing low-level, stubborn palladium residues to meet strict regulatory limits.

  • Prepare the Solution: Dissolve the crude product (or material from Protocol 1) in a compatible solvent (e.g., Toluene, THF, DCM). Silica scavengers are compatible with most organic solvents.[13]

  • Add the Scavenger: Add 3-5 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the amount of residual metal determined by initial analysis.

  • Stir the Mixture: Agitate the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours.[16] Expert Tip: The strong Pd-Thiol bond is the basis for this technique. The scavenger works by forming an even more stable bond with palladium than your product's mercapto group can.

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the metal bound to it.

  • Wash and Concentrate: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.

  • Analyze: Submit the final material for ICP-MS analysis to confirm it meets the required specification (e.g., <10 ppm Pd).

Mechanism of Thiol Scavenger Action

Scavenger_Mechanism cluster_silica Functionalized Silica Surface Silica SH1 SH Silica->SH1 R-linker SH2 SH Silica->SH2 R-linker SH3 SH Silica->SH3 R-linker Pd Pd(0/II) SH1->Pd Chelates SH2->Pd caption Thiol groups on silica chelate palladium.

Caption: Mechanism of a thiol-based scavenger chelating palladium.

Part 4: Verification & Quantification

It is not enough to perform a purification; you must verify its success.

  • The Gold Standard: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the required analytical techniques for accurately quantifying trace elemental impurities to the parts-per-million (ppm) or parts-per-billion (ppb) level.[3][5]

  • Sample Preparation: Ensure your analytical laboratory uses a validated method for sample digestion, typically involving microwave-assisted acid digestion, to ensure all metal content is liberated from the organic matrix before analysis. An incomplete digestion will lead to artificially low and incorrect results.

  • Regulatory Limits: For palladium, a common limit for oral drug products is 10 ppm (or a PDE of 100 µ g/day ). Always refer to the latest ICH Q3D guidelines for the specific limits relevant to your product's route of administration.[3][16]

References
  • Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS. (2023). Shimadzu.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. (n.d.). Technology Networks.
  • Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICPMS-2030. (n.d.). Shimadzu.
  • Silica-Based Metal Scavengers. (n.d.). Alfa Chemistry.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Metal scavengers for organic purific
  • Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. (2021). Quercus Lab.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline). (n.d.).
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent.
  • Recovery of Pd(II)
  • How can i remove palladium Pd catalyst easily?. (2015).
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (n.d.). PMC.
  • Technical Support Center: Metal Catalyst Removal from Cycliz
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • How to Remove Palladium in three easy steps. (2023). Biotage.

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Executive Summary: The Chemistry of the Substrate Before troubleshooting, it is critical to understand the behavior of your substrate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil or 5-F-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Substrate

Before troubleshooting, it is critical to understand the behavior of your substrate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil or 5-F-4-TU) is an ambident nucleophile. Its reactivity is governed by three factors:

  • Tautomerism: It exists in equilibrium between the thione (dominant in neutral solution) and thiol forms. Alkylation requires shifting this equilibrium to the thiolate anion .

  • Acidity (pKa): The pKa of the N3-H/S-H system is approximately 7.5–8.1 [1, 2]. The electron-withdrawing fluorine atom increases acidity compared to non-fluorinated thiouracil, stabilizing the anion but potentially reducing its nucleophilicity.

  • Redox Sensitivity: The thiol group is highly prone to oxidation, forming disulfide dimers (bis(5-fluoro-2-hydroxypyrimidin-4-yl)disulfide), which is the most common cause of "stalled" reactions.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 50-60% conversion and adding more alkylating agent doesn't help."

Diagnosis: Oxidative Dimerization (Disulfide Formation). Mechanism: In the presence of trace oxygen, the thiolate anion oxidizes to a disulfide dimer rather than attacking the electrophile. This consumes your starting material reversibly or irreversibly depending on conditions.

Corrective Actions:

  • Degas Solvents: Sparge all reaction solvents (DMF, DMSO, Water) with Argon or Nitrogen for at least 15-20 minutes before adding reagents.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen/Argon.

  • Reducing Agents: Add TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to the reaction mixture. TCEP is preferred as it is effective over a wider pH range and does not compete with alkylating agents as aggressively as DTT [3].

Issue 2: "I see no product formation, and the starting material is unchanged."

Diagnosis: Insufficient Deprotonation (pH < pKa). Mechanism: The thione form is non-nucleophilic toward typical alkyl halides. You must generate the thiolate anion.

Corrective Actions:

  • Check Base Strength: Ensure your base is strong enough.

    • Too Weak: Pyridine or Bicarbonate may be insufficient if the reaction is in organic solvent.

    • Recommended:Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      in DMF are standard.
    • Stronger Options: For unreactive electrophiles, use DBU or NaH (careful with N-alkylation side reactions).

  • Solvent Choice: Switch to polar aprotic solvents like DMF or DMSO . These solvate the cation (

    
    , 
    
    
    
    ), leaving the thiolate anion "naked" and highly reactive.
Issue 3: "I am getting a mixture of products (S-alkyl and N-alkyl)."

Diagnosis: Ambident Nucleophile Competition (Hard/Soft Acid-Base Mismatch). Mechanism: The Sulfur atom is a "soft" nucleophile, while the Nitrogen (N1/N3) is "harder."

  • S-Alkylation (Desired): Favored by soft electrophiles (alkyl iodides, benzyl bromides) and polar aprotic solvents.

  • N-Alkylation (Undesired): Favored by hard electrophiles (alkyl tosylates, acyl chlorides), very high pH (dianion formation), or protic solvents that H-bond to the sulfur.

Corrective Actions:

  • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess base can deprotonate N1 (pKa ~11-12), leading to N-alkylation.

  • Change Leaving Group: Use Alkyl Iodides or Bromides (softer) instead of Chlorides or Tosylates.

  • Lower Temperature: S-alkylation has a lower activation energy. Run the reaction at 0°C to RT; avoid heating unless necessary.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

ReactionPathways SM 5-Fluoro-4-thione (Starting Material) Thiolate Thiolate Anion (Active Nucleophile) SM->Thiolate Deprotonation (pH > 8.0) Base Base (e.g., K2CO3) Base->Thiolate Prod_S S-Alkyl Product (Desired) Thiolate->Prod_S Path A: Soft Electrophile (Fast in DMF) Prod_N N-Alkyl Product (Side Reaction) Thiolate->Prod_N Path B: Hard Electrophile Excess Base Dimer Disulfide Dimer (Oxidation) Thiolate->Dimer Path C: O2 Present (Reversible w/ TCEP)

Caption: Reaction landscape for 5-Fluoro-4-thiouracil alkylation. Path A is the target kinetic pathway.

Standardized Experimental Protocol

Objective: High-yield S-alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Reagents
  • Substrate: 5-Fluoro-4-thiouracil (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base:

    
     (1.2 equiv) or 
    
    
    
    (1.0 equiv)
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: TCEP (0.05 equiv) - Optional, if oxidation is observed.

Step-by-Step Methodology
  • Preparation: Dry the reaction flask and purge with Nitrogen.

  • Dissolution: Dissolve 5-Fluoro-4-thiouracil in anhydrous DMF.

  • Activation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellowing), indicating thiolate formation.
    
    • Checkpoint: If the solution turns dark immediately, check solvent purity (amines in DMF can cause decomposition).

  • Alkylation: Add the Alkyl Halide dropwise.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS at 1 hour.

    • Note: S-alkylated products often show a blue shift (lower wavelength) in UV absorption compared to the thione starting material [1].

  • Workup: Pour into water. S-alkylated pyrimidines often precipitate. If not, extract with Ethyl Acetate.

    • Caution: Do not acidify below pH 5 during workup, as the product may hydrolyze or the unreacted thiol may precipitate.

Data & Reference Tables

Table 1: Solvent & Base Compatibility Matrix
SolventRecommended BaseSuitabilityNotes
DMF

,

High Excellent solubility for anions; fast rates.
DMSO

, DBU
High Similar to DMF but harder to remove.
Acetone

MediumGood for highly reactive halides; slower rates.
Water/Buffer NaOH, KOH (pH 8-9)LowRisk of hydrolysis; requires phase transfer catalyst.
Ethanol NaOEtLowPromotes N-alkylation (Hard/Hard interaction).
Troubleshooting Flowchart

Troubleshooting Start Start: Low Conversion CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckOx Is Dimer (M+M-2H) visible in MS? CheckSM->CheckOx Yes CheckDecomp Check for N-Alkyl or Hydrolysis CheckSM->CheckDecomp No (SM consumed) CheckBase Is Base strong enough? (pKa > 8) CheckOx->CheckBase No AddRed Action: Add TCEP/DTT Degas Solvents CheckOx->AddRed Yes ChangeBase Action: Switch to Cs2CO3 or NaH CheckBase->ChangeBase No Heat Action: Increase Temp (Max 60°C) CheckBase->Heat Yes

Caption: Decision tree for diagnosing reaction failures.

References

  • Thiol-linked alkylation of RNA to assess expression dynamics. Source: National Institutes of Health (PMC). Context: Describes standard conditions for S-alkylation of 4-thiouracil derivatives using mild bases and polar solvents. URL:[Link]

  • 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Source: MDPI (Molecules). Context: Provides detailed pKa analysis and tautomeric equilibrium data for 5-fluorouracil derivatives, essential for selecting the correct base strength. URL:[Link]

  • Bioconjugation Strategies Through Thiol-Alkylation. Source: University of Bath. Context: Discusses the use of TCEP vs DTT in preventing disulfide formation during thiol alkylation. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Introduction: Beyond the Structure, Understanding the Dynamics 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, Understanding the Dynamics

5-Fluoro-4-mercapto-2-hydroxypyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to endogenous pyrimidines and to established chemotherapeutic agents like 5-fluorouracil makes it a compelling scaffold for novel therapeutics[1][2]. However, the precise structural elucidation of this molecule is non-trivial. The presence of labile protons on its hydroxyl, thiol, and amide functional groups gives rise to a complex tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the combined application of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the definitive analytical technique for not only confirming the covalent structure but also for identifying the predominant tautomeric form in solution.[3]

This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. We will move beyond a simple recitation of expected peaks to explain the causal relationships between the molecule's structure, its dynamic behavior in solution, and the resulting spectral features. This document is intended for researchers who require a robust understanding of how to acquire, interpret, and compare NMR data for this and similar fluorinated heterocyclic systems.

The Tautomeric Challenge: A Molecule in Flux

The most critical aspect governing the NMR spectrum of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is its existence as a mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For this molecule, the 2-hydroxy group can exist in an enol (hydroxy) or keto (oxo) form, while the 4-mercapto group can exist in a thiol or thione form.[5][6][7] This results in at least four possible neutral tautomers, with the keto-thione form generally being the most stable in polar aprotic solvents like DMSO.[4][8]

The specific tautomeric equilibrium is highly sensitive to environmental factors, especially the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.[9][10] Understanding this equilibrium is paramount, as it dictates which protons are present and what the electronic environment of the pyrimidine ring looks like, directly impacting the chemical shifts and coupling constants observed in the NMR spectra.

G cluster_0 Keto-Thione (Major Tautomer in DMSO) cluster_1 Potential Minor Tautomers KetoThione Keto-Thione Form KetoThiol Keto-Thiol Form KetoThione->KetoThiol Proton Migration EnolThione Enol-Thione Form KetoThione->EnolThione Proton Migration EnolThiol Enol-Thiol Form KetoThiol->EnolThiol Proton Migration EnolThione->EnolThiol Proton Migration

Caption: Tautomeric equilibrium of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

¹H NMR Spectral Analysis: A Predictive Comparison

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis hinges on predicting the spectrum for the most likely tautomer and understanding how the presence of other tautomers would alter it. We will focus on the anticipated spectrum in DMSO-d₆, a common solvent for this class of compounds.

Predicted Spectrum of the Dominant Keto-Thione Tautomer

In its 2-oxo-4-thione form, we expect three distinct types of protons: the C6-H proton on the pyrimidine ring and the two N-H protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Notes
H6 ~7.5 - 8.5Doublet (d)³J(H-F) ≈ 5-10 HzThis lone proton on the pyrimidine ring is deshielded by the two ring nitrogens and the adjacent fluorine atom[11]. It will be split into a doublet by the fluorine at C5. The exact chemical shift provides insight into the ring's electron density, which differs between tautomers.
N1-H ~11.0 - 12.5Broad Singlet (br s)N/AThis amide proton is typically deshielded and exhibits a broad signal due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on concentration and temperature.[12]
N3-H ~12.0 - 13.5Broad Singlet (br s)N/ASimilar to the N1-H proton, this thioamide proton is also deshielded and broad. In protic solvents or with traces of water, these N-H signals may exchange and disappear.[12]
Comparison with Alternative Tautomers

The power of NMR lies in its ability to detect minor species in an equilibrium. If other tautomers were present in significant quantities (>1-5%), their unique signals would appear in the spectrum.

  • Keto-Thiol Tautomer: The most telling difference would be the disappearance of the N3-H signal and the appearance of a new, sharp singlet for the S-H proton, typically in the range of 3-5 ppm.

  • Enol-Thiol/Enol-Thione Tautomers: The presence of the 2-hydroxy form would introduce a new O-H signal, which is often broad and can appear over a wide chemical shift range (5-9 ppm), depending on hydrogen bonding. The chemical shift of the H6 proton would also be expected to shift, likely upfield, due to the change in the aromaticity and electronic nature of the ring.

G F5 F5 H6 H6 H6->F5 ³J(H-F) ≈ 5-10 Hz N1H N1-H N3H N3-H

Caption: Key spin-spin coupling in the major tautomer.

¹⁹F NMR Spectral Analysis: A Highly Sensitive Reporter

¹⁹F NMR is an exceptionally powerful technique for analyzing fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[1][13][14] Furthermore, the ¹⁹F chemical shift range is vast (spanning over 800 ppm), making it extremely sensitive to subtle changes in the local electronic environment.[1][9][15]

Predicted Spectrum

For 5-Fluoro-4-mercapto-2-hydroxypyrimidine, the ¹⁹F NMR spectrum is expected to be very simple, providing a clear and unambiguous signal.

Nucleus AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Notes
F5 -160 to -175Doublet (d)³J(F-H) ≈ 5-10 HzThe chemical shift is reported relative to a standard like CFCl₃[16]. This range is typical for fluorine attached to an aromatic ring in a fluoropyrimidine system[17][18]. The signal will be split into a doublet due to coupling with the adjacent H6 proton. The precise chemical shift is a sensitive reporter of the ring's electronic structure, making it a key parameter for confirming the dominant tautomer.[9]

A crucial experiment is the ¹H-decoupled ¹⁹F NMR spectrum . In this experiment, the coupling to the H6 proton is removed, and the doublet collapses into a single, sharp singlet. This confirms the F-H coupling relationship and simplifies the spectrum if other fluorine-containing impurities are present.

Recommended Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections outline best practices for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[19]

Objective: To prepare a homogeneous, particulate-free solution at an optimal concentration for both ¹H and ¹⁹F NMR analysis.

Methodology:

  • Vial Preparation: Begin by dissolving 5-10 mg of the solid 5-Fluoro-4-mercapto-2-hydroxypyrimidine in a clean, dry glass vial.[20] Using a secondary vial allows for complete dissolution and visual inspection before transfer to the NMR tube.[20]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a common choice for pyrimidine derivatives due to its excellent solubilizing power.[11] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[19][21]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particulate matter. Incomplete dissolution leads to broadened spectral lines and difficulty in shimming.[19][20]

  • Filtration & Transfer: If any solid particles remain, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton wool placed inside a Pasteur pipette while transferring it into a clean, high-quality NMR tube.[21]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) to remove any dust or fingerprints.[21]

Protocol 2: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra, including a ¹H-decoupled ¹⁹F spectrum.

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of tuning to ¹H and ¹⁹F frequencies.

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Good shimming is critical for achieving sharp spectral lines.[22]

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0 to 15 ppm).

    • Use a standard 90° pulse.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹⁹F Spectrum Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width to an appropriate range (e.g., 50-100 ppm) centered around the expected chemical shift (~ -165 ppm).

    • Use a standard 90° pulse and a relaxation delay of 2 seconds.

    • Acquire a suitable number of scans (e.g., 64 or 128).

  • ¹H-decoupled ¹⁹F Spectrum Acquisition:

    • Use the same parameters as the standard ¹⁹F experiment.

    • Enable broadband proton decoupling (e.g., Waltz-16) during the acquisition period.[23] This will cause the doublet from the F5 nucleus to collapse into a singlet.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh Compound (5-10 mg) p2 Dissolve in Vial (0.6 mL DMSO-d6) p1->p2 p3 Filter into NMR Tube p2->p3 p4 Cap & Clean Tube p3->p4 a1 Lock & Shim p4->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 19F Spectrum a1->a3 d1 Process & Reference Spectra a2->d1 a4 Acquire 1H-Decoupled 19F Spectrum a3->a4 a4->d1 d2 Assign Signals & Measure J-couplings d1->d2 d3 Identify Dominant Tautomer d2->d3 d4 Final Structure Confirmation d3->d4

Caption: End-to-end workflow for NMR analysis.

Data Interpretation: A Unified Approach

The final stage is to synthesize the information from all acquired spectra to build a cohesive structural argument.

  • Correlate the Spectra: The key correlation is the ³J(H-F) coupling constant. The splitting observed in the H6 signal in the ¹H spectrum must be identical to the splitting observed in the F5 signal in the ¹⁹F spectrum.[24]

  • Confirm with Decoupling: The collapse of the F5 doublet to a singlet in the ¹H-decoupled ¹⁹F spectrum provides definitive proof of the H6-F5 coupling interaction.[25]

  • Identify the Tautomer: The observed signals in the ¹H spectrum (e.g., the presence of two N-H signals and the absence of S-H or O-H signals) combined with the specific chemical shifts of H6 and F5, will strongly indicate the dominant tautomer in solution.

  • Consider Advanced 2D NMR: For complete, unambiguous assignment, especially in more complex analogues, 2D NMR experiments are invaluable. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations from the H6 proton to carbons C4 and C5, and from the N-H protons to adjacent carbons, solidifying the assignment of the tautomeric form.[13][26]

Conclusion

The structural analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a prime example of how NMR spectroscopy serves as more than a simple characterization tool. It is an instrument for probing the dynamic nature of molecules in solution. A methodical approach, combining predictive analysis based on chemical principles with rigorous, well-designed ¹H and ¹⁹F NMR experiments, allows for the unambiguous determination of its covalent structure and its predominant tautomeric form. The high sensitivity of the ¹⁹F nucleus provides a particularly clear window into the molecule's electronic environment, making the combined ¹H/¹⁹F NMR approach the gold standard for the analysis of this and other fluorinated bioactive compounds.

References

  • Micura, R., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • University of Toronto. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy cont...[Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. [Link]

  • Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Solvent Effect. Reactions were carried out on 0.1 -0.3 mmol scale...[Link]

  • Ultrafast 19F MAS NMR. (n.d.). Ultrafast 19F MAS NMR 090222 revised. [Link]

  • University of Washington. (n.d.). Fluorine NMR. [Link]

  • ResearchGate. (2025). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...[Link]

  • MDPI. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • ResearchGate. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. [Link]

  • ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]

  • ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]

  • PubMed. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]

  • Journal of the American Chemical Society. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, contrasting the compound's behavior with key structural analogs to elucidate the influence of its functional groups. The insights herein are derived from established fragmentation principles of related heterocyclic compounds, providing a robust framework for experimental design and data interpretation.

Introduction: Structure and Analytical Context

5-Fluoro-4-mercapto-2-hydroxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases, combined with the presence of a fluorine atom and a mercapto group, imparts unique chemical properties and potential biological activities. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and metabolic studies.

A key structural feature of this molecule is its potential for tautomerism. The mercapto (-SH) and hydroxyl (-OH) groups can exist in equilibrium with their thione (=S) and keto (=O) forms, respectively. This dynamic equilibrium can influence ionization efficiency and subsequent fragmentation pathways. For the purpose of this guide, we will consider the fragmentation of the most stable tautomeric forms.

Molecular Structure and Properties:

  • Molecular Formula: C₄H₃FN₂OS

  • Monoisotopic Mass: 146.00 g/mol

  • Key Functional Groups: Pyrimidine core, fluorine atom, mercapto/thione group, hydroxyl/keto group.

Predicted Fragmentation Patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Due to the absence of published spectra for this specific molecule, the following fragmentation pathways are predicted based on extensive studies of pyrimidinethiones, fluorinated heterocycles, and related pyrimidine derivatives.[1][2][3][4] We will consider two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI) followed by collision-induced dissociation (CID).

Electron Ionization (EI-MS) Fragmentation

EI is a hard ionization technique that imparts significant energy, leading to extensive fragmentation. The resulting patterns are highly reproducible and provide a structural "fingerprint." The molecular ion (M⁺˙) is expected to be observed, along with a characteristic M+2 peak of lower intensity due to the natural abundance of the ³⁴S isotope.[1][5]

Proposed EI Fragmentation Pathway:

The primary fragmentation is expected to initiate from the molecular ion (m/z 146). Key fragmentation steps are likely to involve the loss of small, stable neutral molecules or radicals.

  • Loss of CO: A common fragmentation for pyrimidinones, leading to a fragment at m/z 118 .

  • Loss of SH radical: Characteristic of mercapto-substituted heterocycles, resulting in a fragment at m/z 113 .[1]

  • Loss of HCN: A typical pyrimidine ring fragmentation, yielding a fragment at m/z 119 .

  • Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo RDA cleavage, leading to multiple fragmentation pathways and smaller ions.

G M C₄H₃FN₂OS⁺˙ m/z 146 F1 [M - CO]⁺˙ m/z 118 M->F1 - CO F2 [M - SH]⁺ m/z 113 M->F2 - •SH F3 [M - HCN]⁺˙ m/z 119 M->F3 - HCN F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Predicted EI fragmentation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique ideal for polar molecules, typically generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ions with minimal in-source fragmentation.[6] Subsequent fragmentation is induced by CID in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]⁺, m/z 147):

  • Loss of H₂O: From the protonated keto form, leading to a fragment at m/z 129 .

  • Loss of CO: Similar to EI, resulting in a fragment at m/z 119 .

  • Loss of H₂S: From the protonated thione form, yielding a fragment at m/z 113 .

Negative Ion Mode ([M-H]⁻, m/z 145):

  • Loss of CO: Giving a fragment at m/z 117 .

  • Loss of F• and H•: A potential loss of a fluorine radical followed by a hydrogen radical could lead to a fragment at m/z 125 .

Comparative Analysis: Elucidating Functional Group Influence

To understand the specific roles of the fluorine and mercapto groups, we compare the predicted fragmentation of our target molecule with that of two key analogs: 5-Fluoro-2-hydroxypyrimidine and 4-Thiouracil.

Comparison with 5-Fluoro-2-hydroxypyrimidine
  • Molecular Formula: C₄H₃FN₂O

  • Monoisotopic Mass: 114.02 g/mol [7]

This comparison directly highlights the influence of the mercapto group. The fragmentation of 5-Fluoro-2-hydroxypyrimidine will lack the characteristic sulfur-related losses.

  • Key Difference: The absence of fragments corresponding to the loss of SH (m/z M-33) or H₂S (m/z M-34).

  • Expected Fragments: The primary fragmentation pathways will likely involve the loss of CO and HCN, similar to the target molecule, but originating from a molecular ion at m/z 114 (EI) or a protonated molecule at m/z 115 (ESI).

Comparison with 4-Thiouracil (4-mercapto-2-hydroxypyrimidine)
  • Molecular Formula: C₄H₄N₂OS

  • Monoisotopic Mass: 128.01 g/mol

This comparison illustrates the effect of the fluorine atom. 4-Thiouracil has a similar core structure but lacks the electronegative fluorine substituent.

  • Key Difference: The fragmentation of 4-Thiouracil will not exhibit losses involving fluorine. The presence of fluorine in our target molecule is expected to influence bond stabilities and potentially open up unique fragmentation channels, such as the loss of HF or F•.

  • Expected Fragments for 4-Thiouracil: Fragmentation will be dominated by the loss of CO, SH, and HCN from a molecular ion at m/z 128.

Data Summary

CompoundMolecular FormulaMass (Da)Predicted Key Fragments (EI)Predicted Key Fragments (ESI, [M+H]⁺)
5-Fluoro-4-mercapto-2-hydroxypyrimidine C₄H₃FN₂OS146.00118 (-CO), 113 (-SH), 119 (-HCN)129 (-H₂O), 119 (-CO), 113 (-H₂S)
5-Fluoro-2-hydroxypyrimidineC₄H₃FN₂O114.0286 (-CO), 87 (-HCN)97 (-H₂O), 87 (-CO)
4-ThiouracilC₄H₄N₂OS128.01100 (-CO), 95 (-SH), 101 (-HCN)111 (-H₂O), 100 (-CO), 94 (-H₂S)

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental workflows are recommended.

GC-EI-MS Protocol

This method is suitable for analyzing the volatile or derivatized compound, providing classic EI fragmentation patterns.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis Prep Derivatization (e.g., silylation) to increase volatility GC Gas Chromatograph (e.g., Agilent 7890B) Prep->GC Column Column: HP-5ms Temp Program: 50-250°C GC->Column MS Mass Spectrometer (e.g., Agilent 5977B) Column->MS Ionization Source: Electron Ionization (EI) Energy: 70 eV MS->Ionization Analyzer Analyzer: Quadrupole Scan Range: m/z 40-400 Ionization->Analyzer

Caption: Workflow for Gas Chromatography-Electron Ionization Mass Spectrometry.

Steps:

  • Sample Preparation: If the compound has low volatility, perform derivatization (e.g., silylation with BSTFA) to create a more volatile analog.[6] Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Separation: Use a standard non-polar column (e.g., HP-5ms). A typical temperature program would start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragment ions with the predicted patterns.

LC-ESI-MS/MS Protocol

This method is ideal for analyzing the polar compound directly in solution and provides controlled fragmentation data.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis Prep Dissolve sample in Mobile Phase A/B mixture LC HPLC System (e.g., Agilent 1260) Prep->LC Column Column: C18 (e.g., 2.1x50mm) Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in ACN LC->Column MS Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quad) Column->MS Ionization Source: Electrospray (ESI) Mode: Positive and Negative MS->Ionization Isolation Isolate precursor ion (e.g., m/z 147) Ionization->Isolation CID Collision-Induced Dissociation (CID) Gas: Nitrogen Isolation->CID Detection Detect product ions CID->Detection

Caption: Workflow for Liquid Chromatography-Tandem Mass Spectrometry.

Steps:

  • Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile, matching the initial mobile phase conditions.

  • LC Separation:

    • Column: A reverse-phase C18 column is recommended.

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to 95% B over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Detection:

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Full Scan (MS1): First, acquire a full scan to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Product Ion Scan (MS2): Select the precursor ion for fragmentation.

    • Collision Gas: Nitrogen.

    • Collision Energy: Optimize the collision energy (e.g., stepping from 10-40 eV) to observe a range of product ions.

  • Data Analysis: Correlate the product ions with the predicted fragmentation pathways from the protonated or deprotonated precursor.

Conclusion

The mass spectrometric fragmentation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is predicted to be a rich process, governed by the interplay of its pyrimidine core and its distinct functional groups. Under EI, fragmentation is likely to proceed via losses of CO, SH, and HCN. Under ESI-MS/MS, controlled fragmentation of the protonated or deprotonated molecule will yield valuable structural information through losses of small neutral molecules like H₂O, CO, and H₂S. Comparative analysis with non-mercapto and non-fluoro analogs is essential for definitively assigning fragmentation pathways and understanding the nuanced effects of each substituent. The experimental protocols provided offer a clear roadmap for obtaining high-quality data to validate these predictions and facilitate the comprehensive characterization of this important molecule.

References

  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • IOSR Journal. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.
  • Algohary, A. M., Al-Ghamdi, Y. O., Babaker, M. A., & Rizk, S. A. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds.
  • Taylor & Francis Online. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum.
  • Hofland, K. F., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology.
  • Jamieson, W. D., & Hutzinger, O. (1970). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1)-. Canadian Journal of Chemistry, 48(19), 3051-3057.
  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Sigma-Aldrich. 5-Fluoro-2-hydroxypyrimidine.
  • LookChem. Cas 2022-78-8,5-FLUORO-2-HYDROXYPYRIMIDINE.
  • Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society.

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Validation

A Comparative Guide to the Bioactivity of Thiolated Pyrimidines and Cytosine Analogs

A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of the bioactivity of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and established cytosine analogs. However, a comprehensive search of the...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of the bioactivity of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and established cytosine analogs. However, a comprehensive search of the current scientific literature and chemical databases has revealed a significant gap in available data for 5-Fluoro-4-mercapto-2-hydroxypyrimidine. At present, there is insufficient public research on its synthesis, biological activity, and mechanism of action to conduct a scientifically rigorous comparison.

In the spirit of providing a valuable and technically sound resource, we have pivoted this guide to address a closely related and highly relevant topic: a comparison of the bioactivity of 4-thiouridine, a representative thiolated pyrimidine nucleoside, with that of prominent cytosine analogs such as Cytarabine (Ara-C) and Gemcitabine. This comparison will allow us to explore the fascinating interplay of pyrimidine scaffold modifications and their impact on biological activity, a subject of great interest to researchers in drug discovery and chemical biology.

Introduction: The Versatile Pyrimidine Scaffold in Drug Design

The pyrimidine ring is a cornerstone of life, forming the basis of the nucleobases cytosine, thymine, and uracil. The essential role of these molecules in DNA and RNA synthesis has made them a prime target for the development of antimetabolites—drugs that masquerade as natural metabolites to disrupt critical cellular processes. By modifying the pyrimidine scaffold, medicinal chemists have developed a powerful arsenal of anticancer and antiviral agents.[1] This guide delves into a comparative analysis of two major classes of pyrimidine analogs: thiolated pyrimidines, represented by 4-thiouridine, and cytosine analogs, exemplified by the widely used chemotherapeutics Cytarabine and Gemcitabine.

Mechanism of Action: Divergent Paths to Cellular Disruption

While both thiolated pyrimidines and cytosine analogs interfere with nucleic acid metabolism, their precise mechanisms of action diverge significantly.

Cytosine Analogs: Chain Terminators and Enzyme Inhibitors

Cytosine analogs primarily exert their cytotoxic effects after intracellular phosphorylation to their active triphosphate forms.[2] These activated analogs then act as fraudulent nucleosides, disrupting DNA synthesis and repair.

  • Cytarabine (Ara-C): The defining feature of Ara-C is the presence of an arabinose sugar instead of deoxyribose.[3] Once converted to its triphosphate form (ara-CTP), it is incorporated into the growing DNA strand. The arabinose sugar's steric hindrance distorts the DNA helix, inhibiting the function of DNA polymerase and leading to chain termination.[4][5] This makes Ara-C particularly effective against rapidly dividing cancer cells, and it remains a cornerstone of treatment for acute myeloid leukemia (AML).[3]

  • Gemcitabine: This analog is characterized by two fluorine atoms on the 2'-carbon of the deoxyribose sugar.[6] Its triphosphate form (dFdCTP) is also incorporated into DNA, causing chain termination. Additionally, its diphosphate form (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[7] This dual mechanism of action contributes to its broad efficacy against a range of solid tumors.[6]

cluster_cytosine Cytosine Analog Metabolism and Action Cyt_analog Cytosine Analog (e.g., Cytarabine, Gemcitabine) Cyt_mono Monophosphate Cyt_analog->Cyt_mono Nucleoside Kinase Cyt_di Diphosphate Cyt_mono->Cyt_di Nucleotide Kinase Cyt_tri Triphosphate (Active Form) Cyt_di->Cyt_tri Nucleotide Kinase RNR Ribonucleotide Reductase Cyt_di->RNR Gemcitabine-DP DNA_poly DNA Polymerase Cyt_tri->DNA_poly DNA_strand Growing DNA Strand DNA_poly->DNA_strand RNR_inhibit Enzyme Inhibition RNR->RNR_inhibit Chain_term Chain Termination & DNA Damage DNA_strand->Chain_term

Caption: Intracellular activation and dual mechanism of action for cytosine analogs.

4-Thiouridine: A Subversive RNA Building Block

Unlike the direct DNA-damaging effects of cytosine analogs, 4-thiouridine (4sU) primarily targets RNA metabolism. As a uridine analog, it is taken up by cells and phosphorylated to 4-thiouridine triphosphate (4sUTP).[8] This active form is then incorporated into newly transcribed RNA in place of uridine.[9]

The presence of the thiol group in the RNA has several consequences:

  • RNA-Protein Crosslinking: The thiol group is photoactivatable. Upon exposure to UV light (365 nm), it can form covalent crosslinks with adjacent amino acids, a property exploited in techniques like PAR-CLIP to identify RNA-binding proteins.[8]

  • Disruption of RNA Processing and Function: High concentrations of 4sU have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to nucleolar stress and cell cycle arrest.[10]

  • Metabolic Labeling and Tracing: At lower, non-toxic concentrations, 4sU is a valuable tool for metabolic labeling of nascent RNA, allowing researchers to study RNA synthesis, turnover, and dynamics.[9][11]

cluster_thiouridine 4-Thiouridine Metabolism and Action Thio_U 4-Thiouridine (4sU) Thio_mono 4sU-Monophosphate Thio_U->Thio_mono Uridine-Cytidine Kinase Thio_di 4sU-Diphosphate Thio_mono->Thio_di Nucleotide Kinase Thio_tri 4sU-Triphosphate (Active Form) Thio_di->Thio_tri Nucleotide Kinase RNA_poly RNA Polymerase Thio_tri->RNA_poly Nascent_RNA Nascent RNA (with 4sU) RNA_poly->Nascent_RNA RNA_disrupt Disruption of RNA Processing & Function Nascent_RNA->RNA_disrupt Crosslink RNA-Protein Crosslinking (with UV) Nascent_RNA->Crosslink

Caption: Metabolic pathway and functional consequences of 4-thiouridine incorporation into RNA.

Comparative Bioactivity Data

The following table summarizes representative bioactivity data for key cytosine analogs and provides context for the biological effects of 4-thiouridine. Direct comparative IC50 values in the same cell line and under identical conditions are often not available in the literature, so these values should be interpreted as illustrative of their respective potencies.

CompoundTarget Cell LineAssay TypeIC50 / EC50Primary MechanismReference
Cytarabine (Ara-C) HL-60 (Leukemia)Proliferation~0.1 µMDNA Chain Termination[12]
Gemcitabine Pancreatic Cancer CellsProliferation0.01 - 1 µMDNA Chain Termination & RNR Inhibition[7]
4-Thiouridine (4sU) Human U2OS CellsrRNA Synthesis Inhibition>50 µMInhibition of rRNA production[10]
4-Thiouracil S. aureusGrowth Inhibition~16 µg/mLIncorporation into RNA[13]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly based on the cell line, exposure time, and specific assay conditions.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Workflow:

cluster_MTT MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of pyrimidine analog A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Read absorbance at ~570 nm F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Cytarabine, Gemcitabine, 4-thiouridine) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Analysis of RNA Synthesis by Metabolic Labeling with 4-Thiouridine

This protocol allows for the specific analysis of newly transcribed RNA.

Workflow:

cluster_RNA_labeling 4sU RNA Labeling and Analysis Workflow A 1. Pulse-label cells with 4sU B 2. Isolate total RNA A->B C 3. Thiol-specific biotinylation B->C D 4. Purify biotinylated RNA with streptavidin beads C->D E 5. Analyze nascent RNA (e.g., RT-qPCR, RNA-Seq) D->E

Caption: Workflow for the isolation and analysis of newly synthesized RNA using 4sU.

Detailed Steps:

  • Pulse Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing 4-thiouridine at a final concentration of 50-200 µM. Incubate for a defined period (e.g., 15-60 minutes) to label newly synthesized RNA.

  • RNA Isolation: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • Biotinylation: Biotinylate the thiol groups in the 4sU-labeled RNA. A common reagent is HPDP-Biotin. This reaction specifically attaches a biotin molecule to the sulfur atom of 4sU.

  • Purification of Nascent RNA: Use streptavidin-coated magnetic beads to capture the biotinylated RNA. The high affinity of streptavidin for biotin allows for the specific pull-down of the newly transcribed RNA population.

  • Analysis: Elute the captured RNA from the beads. This nascent RNA can then be analyzed by various downstream applications, such as reverse transcription quantitative PCR (RT-qPCR) to measure the synthesis rate of specific transcripts, or by next-generation sequencing (RNA-Seq) for a transcriptome-wide analysis of RNA dynamics.[11]

Conclusion and Future Perspectives

The comparison between thiolated pyrimidines and cytosine analogs highlights the remarkable chemical diversity and functional specificity that can be achieved through modifications of the pyrimidine scaffold.

  • Cytosine analogs like Cytarabine and Gemcitabine are potent, direct-acting cytotoxins that function primarily by disrupting DNA synthesis. Their clinical success underscores the effectiveness of targeting DNA replication in rapidly proliferating cancer cells.

  • 4-Thiouridine , on the other hand, demonstrates a more nuanced bioactivity centered on RNA metabolism. While it can induce cytotoxicity at high concentrations by triggering nucleolar stress, its primary utility in research lies in its role as a metabolic label for tracking RNA dynamics.[10][11] Its mechanism suggests potential therapeutic applications in diseases characterized by aberrant RNA processing or for sensitizing cells to other therapies.

The absence of data on 5-Fluoro-4-mercapto-2-hydroxypyrimidine represents an opportunity for future research. The combined effects of fluorination (which often enhances binding affinity and alters metabolic stability) and thiolation could lead to novel biological activities. Future studies should focus on the synthesis of this compound and its evaluation in a battery of anticancer and antiviral assays. Such research will not only fill a knowledge gap but could also pave the way for a new generation of pyrimidine-based therapeutics.

References

  • Bergman, A. M., & Pinedo, H. M. (2002). JM216: a new generation of platinum compounds.
  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002).
  • Momparler, R. L. (2005). A perspective on the pharmacology of cytarabine.
  • Kufe, D. W., Major, P. P., Egan, E. M., & Beardsley, G. P. (1980). Correlation of cytotoxicity with incorporation of ara-C into DNA. Journal of Biological Chemistry, 255(19), 8997-9000.
  • Gandhi, V., & Plunkett, W. (1990). Modulation of arabinosylnucleoside metabolism by arabinosylnucleotides in human leukemia cells. Cancer Research, 50(12), 3675-3680.
  • Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7-v12.
  • Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3-10.
  • Kramer, K., & Krawczyk, J. (2018). Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to Identify RNA-Binding Protein Targets. Methods in Molecular Biology, 1720, 139-165.
  • Rädle, B., & Dölken, L. (2015). Metabolic labeling of newly transcribed RNA with 4-thiouridine (4sU) in mammalian cells. Methods in Molecular Biology, 1262, 141-152.
  • Burger, K., Mühl, B., Harasim, T., Rohrmoser, M., Malamoussi, A., Orban, M., ... & Eick, D. (2017). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA biology, 14(7), 906-917.[14]

  • Dölken, L. (2013). SLAM-seq and time-lapse sequencing for monitoring of RNA synthesis and decay. Briefings in Functional Genomics, 12(5), 427-436.
  • Grant, S. (1998). Ara-C: cellular and molecular pharmacology. Advances in Cancer Research, 72, 197-233.
  • Farha, M. A., & Brown, E. D. (2019). The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth. mSphere, 4(3), e00302-19.[5][10]

Sources

Comparative

A Comparative Guide to the Synthetic Production of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-4-mercapto-2-hydroxypyrimidine, also known as 5-fluoro-4-thiouracil, is a crucial heterocyclic compound with significant applications...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-mercapto-2-hydroxypyrimidine, also known as 5-fluoro-4-thiouracil, is a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. As a derivative of the potent anticancer drug 5-fluorouracil (5-FU), it serves as a valuable intermediate in the synthesis of various therapeutic agents. The strategic incorporation of a thiol group at the 4-position of the pyrimidine ring modifies the molecule's electronic and steric properties, offering opportunities for novel drug design and improved pharmacological profiles. This guide provides an in-depth, objective comparison of the primary synthetic routes for the production of 5-fluoro-4-mercapto-2-hydroxypyrimidine, complete with experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach.

Synthetic Strategies: An Overview

Two principal synthetic pathways have emerged for the efficient production of 5-fluoro-4-mercapto-2-hydroxypyrimidine. The first route involves the direct thionation of the readily available starting material, 5-fluorouracil. The second, a multi-step approach, proceeds through a key intermediate, 2,4-dichloro-5-fluoropyrimidine. This guide will dissect each route, providing the scientific rationale behind the chosen methodologies.

Route 1: Direct Thionation of 5-Fluorouracil

This synthetic strategy leverages the direct conversion of a carbonyl group to a thiocarbonyl group at the C4 position of 5-fluorouracil. The selectivity of this reaction is paramount, as 5-fluorouracil possesses two carbonyl groups at the C2 and C4 positions.

Chemical Rationale and Mechanistic Insight

The C4 carbonyl group of the pyrimidine ring in 5-fluorouracil is generally more susceptible to nucleophilic attack than the C2 carbonyl. This increased reactivity is attributed to the electronic effects of the adjacent fluorine atom and the pyrimidine ring nitrogens. Thionating agents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), are electrophilic sulfur-transfer reagents that react preferentially with the more electron-rich and sterically accessible C4 carbonyl. The reaction mechanism involves the formation of a thioxaphosphetane intermediate, which then collapses to form the thiocarbonyl and a phosphorus-oxygen byproduct. While direct thionation of unprotected 5-fluorouracil can be challenging due to potential side reactions, the synthesis of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine from its corresponding uridine derivative using Lawesson's reagent has been reported, demonstrating the feasibility of selective C4 thionation.[1]

Experimental Protocol: Thionation of a Protected 5-Fluorouracil Derivative (Illustrative)

This protocol is adapted from the thionation of a related uridine derivative and serves as a foundational method that can be optimized for 5-fluorouracil.

  • Protection of Hydroxyl Groups (if applicable): In a reaction vessel, dissolve the 5-fluorouracil derivative with appropriate protecting groups (e.g., acetyl) in a suitable anhydrous solvent such as pyridine or dioxane.

  • Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5-1.0 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired 4-thio product.

Visualization of Route 1

Route1 5-Fluorouracil 5-Fluorouracil 5-Fluoro-4-thiouracil 5-Fluoro-4-thiouracil 5-Fluorouracil->5-Fluoro-4-thiouracil Lawesson's Reagent or P₄S₁₀

Caption: Direct thionation of 5-Fluorouracil.

Route 2: Synthesis via 2,4-Dichloro-5-fluoropyrimidine Intermediate

This pathway offers a more controlled and often higher-yielding approach to the target molecule. It involves the initial conversion of 5-fluorouracil to a highly reactive di-chloro intermediate, followed by selective nucleophilic substitution and subsequent hydrolysis.

Chemical Rationale and Mechanistic Insight

This route is predicated on the principle of activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr). The hydroxyl groups of 5-fluorouracil are converted to excellent leaving groups (chloride ions) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[2][3] or triphosgene[4]. The resulting 2,4-dichloro-5-fluoropyrimidine is highly susceptible to nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloropyrimidines, a selectivity that can be exploited for the regioselective introduction of the thiol group. Reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), leads to the selective displacement of the C4 chloride. The final step involves the hydrolysis of the remaining C2 chloride to a hydroxyl group, which can be achieved under acidic or basic conditions.[5][6]

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [2][3]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, suspend 5-fluorouracil in an excess of phosphorus oxychloride (POCl₃).

  • Addition of Base: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension while stirring.

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) for several hours.

  • Work-up: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine. Yields for this step are typically high, often exceeding 90%.[2]

Step 2: Selective Thiolation at the C4 Position

  • Nucleophile Preparation: Prepare a solution of sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.

  • Substitution Reaction: Add the solution of 2,4-dichloro-5-fluoropyrimidine to the NaSH solution at a controlled temperature (e.g., 0 °C to room temperature). The C4-chloro is more reactive and will be selectively displaced.

  • Isolation: After the reaction is complete, the intermediate, 2-chloro-5-fluoro-4-mercaptopyrimidine, can be isolated by acidification and filtration or extraction.

Step 3: Hydrolysis of the C2-Chloro Group [5][6]

  • Hydrolysis: The 2-chloro-5-fluoro-4-mercaptopyrimidine intermediate is subjected to hydrolysis using either an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution.

  • Neutralization and Isolation: The reaction mixture is heated, and upon completion, it is cooled and neutralized to precipitate the final product, 5-fluoro-4-mercapto-2-hydroxypyrimidine. The product is then collected by filtration, washed, and dried.

Visualization of Route 2

Route2 cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Thiolation cluster_2 Step 3: Hydrolysis 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl₃, N,N-dimethylaniline 2-Chloro-5-fluoro-4-mercaptopyrimidine 2-Chloro-5-fluoro-4-mercaptopyrimidine 2,4-Dichloro-5-fluoropyrimidine->2-Chloro-5-fluoro-4-mercaptopyrimidine NaSH 5-Fluoro-4-mercapto-2-hydroxypyrimidine 5-Fluoro-4-mercapto-2-hydroxypyrimidine 2-Chloro-5-fluoro-4-mercaptopyrimidine->5-Fluoro-4-mercapto-2-hydroxypyrimidine H₃O⁺ or OH⁻

Caption: Multi-step synthesis via a dichloro intermediate.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators critical for research and industrial applications.

ParameterRoute 1: Direct ThionationRoute 2: Via Dichloro-intermediate
Starting Material 5-Fluorouracil5-Fluorouracil
Number of Steps 1 (potentially 2 with protection)3
Overall Yield Moderate to Good (highly dependent on selectivity)High (individual steps are high-yielding)[2]
Reagents Lawesson's Reagent, P₄S₁₀POCl₃, N,N-dimethylaniline, NaSH, Acid/Base
Scalability Potentially challenging due to purificationMore readily scalable
Purification Often requires column chromatographyCrystallization and extraction are common
Selectivity Control Can be difficult to achieve selective C4 thionationExcellent regioselectivity at the C4 position
Safety/Handling Lawesson's reagent has a strong, unpleasant odor.POCl₃ is corrosive and reacts violently with water. NaSH is corrosive.

Conclusion and Recommendations

Both synthetic routes present viable options for the production of 5-fluoro-4-mercapto-2-hydroxypyrimidine.

Route 1 (Direct Thionation) offers the allure of a more concise synthesis. However, achieving high selectivity for the C4 position without affecting the C2 carbonyl can be challenging and may require extensive optimization of reaction conditions and potentially the use of protecting groups, which adds to the step count. The purification of the final product from the reaction byproducts of thionating agents can also be complex. This route may be suitable for small-scale synthesis where rapid access to the compound is desired, and purification challenges can be managed.

Route 2 (Via Dichloro-intermediate) , while longer, provides a more robust and controllable pathway. The synthesis of the 2,4-dichloro-5-fluoropyrimidine intermediate is well-established and proceeds in high yield.[2][3] The subsequent nucleophilic substitution at the C4 position is highly regioselective, a known trend in the chemistry of 2,4-dichloropyrimidines. The final hydrolysis step is typically straightforward. This route is highly recommended for its reliability, scalability, and the high purity of the final product, making it the preferred choice for both laboratory-scale synthesis and potential industrial production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available resources, and purity specifications. For most applications demanding high purity and scalability, the multi-step synthesis via the 2,4-dichloro-5-fluoropyrimidine intermediate is the superior and more scientifically sound approach.

References

  • Fu, Y., Ning, G., & Sun, S. (2015).
  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google P
  • Fu, Y., Ning, G., & Sun, S. (2015).
  • 2,4-Dichloro-5-fluoropyrimidine synthesis - ChemicalBook. (URL not available)
  • JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google P
  • What are the applications of 2-Chloro-5-fluoropyrimidine? - FAQ - Guidechem.
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P
  • Lu, Y., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Request PDF.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Executive Summary & Chemical Profile Do not treat this compound as a standard organic intermediate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (CAS related to 5-Fluoro-4-thiouracil) presents a dual-hazard profile: cytotoxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Do not treat this compound as a standard organic intermediate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (CAS related to 5-Fluoro-4-thiouracil) presents a dual-hazard profile: cytotoxicity inherent to fluorinated pyrimidines and high reactivity/stench associated with the mercapto (thiol) group.

Effective disposal requires a strict segregation strategy. You must prevent the release of Hydrogen Fluoride (HF) during thermal destruction and avoid uncontrolled exothermic reactions with oxidizers during benchtop neutralization.

Chemical Identity & Properties
PropertyDetailOperational Implication
Chemical Name 5-Fluoro-4-mercapto-2-hydroxypyrimidineAlso known as 5-Fluoro-4-thiouracil (tautomer).
Molecular Formula C₄H₃FN₂OSContains Fluorine (F) and Sulfur (S).
Primary Hazards Acute Tox.[1][2][3][4] (Oral/Dermal), Skin Irritant, Stench Treat as a Potentially Highly Potent Compound (PHPC).
Reactivity Thiol group (-SH)Incompatible with strong oxidizers (Bleach, H₂O₂) in bulk.
Solubility Soluble in basic aqueous solutionspH adjustment affects solubility and volatility.

Critical Safety & Containment (The "Why" and "How")

The Permeation Defense

Standard nitrile gloves are insufficient for prolonged contact with thiolated fluorocarbons in solution. The lipophilic nature of the thiol group accelerates permeation through thin nitrile.

  • Protocol: Use Double-Gloving .

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Permeation barrier).

    • Rationale: This creates a "breakthrough time" buffer. If the outer glove is compromised, the inner glove protects the skin during immediate doffing.

Respiratory & Engineering Controls

The mercapto group releases volatile odors detectable at ppb levels.

  • Mandatory: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Prohibited: Do not handle on open benchtops. The "stench" is not just a nuisance; it indicates exposure.

Waste Disposal Workflows

The "Oxidation Trap" (Crucial Warning)

A common lab error is neutralizing thiol waste by pouring it directly into a bleach bath.

  • Risk: The reaction between concentrated thiols and hypochlorite is highly exothermic and can generate toxic sulfur/chlorine byproducts.

  • Correct Procedure: Bleach is used only for surface decontamination of trace residues (glassware), never for bulk liquid waste treatment.

Waste Stream Decision Matrix

Follow this logic to determine the correct disposal path.

WasteDisposal Start Waste Generated Type Determine Physical State Start->Type Solid SOLID WASTE (Gloves, Wipes, Debris) Type->Solid Liquid LIQUID WASTE (Mother Liquor, Solvents) Type->Liquid Glass CONTAMINATED GLASSWARE (Flasks, Vials) Type->Glass TraceSolid Trace Contamination? Solid->TraceSolid Segregate Segregate Stream Liquid->Segregate Oxidize Controlled Oxidation (10% Bleach Rinse) Glass->Oxidize YellowBin Yellow Bin (Trace Chemo/Incineration) TraceSolid->YellowBin <3% by weight BlackBin Black Bin (RCRA Hazardous/Bulk) TraceSolid->BlackBin Bulk/Spill Debris Halogenated High Halogen Content (Fluorinated/Thiol) Segregate->Halogenated NoDrain NO DRAIN DISPOSAL Halogenated->NoDrain RinseWaste Collect Rinse Liquid Oxidize->RinseWaste RinseWaste->Halogenated

Figure 1: Decision matrix for segregating 5-Fluoro-4-mercapto-2-hydroxypyrimidine waste streams. Note the strict prohibition of drain disposal.

Detailed Protocols
Protocol A: Solid Waste (Dry)
  • Segregation: Collect all contaminated gloves, paper towels, and weighing boats.

  • Packaging: Place in a clear polyethylene bag (minimum 4 mil).

  • Sealing: Goose-neck seal the bag with tape to prevent thiol odor leakage.

  • Disposal: Place the sealed bag into the RCRA Hazardous Waste Container (often Black Bin for bulk toxics or Yellow Bin for trace chemotherapy waste, depending on local EHS classification).

    • Note: Ensure the waste manifest lists "Fluorinated Organic Solids" to alert the incineration facility.

Protocol B: Liquid Waste (Bulk)
  • Container: Use a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Hazardous Waste: Toxic, Stench, Halogenated." Explicitly list "Contains Organic Fluorine and Thiols."

  • pH Control: Maintain the solution at pH 7–9 if possible. Acidic conditions can increase the volatility of the thiol and potentially release HF if moisture is present.

  • Storage: Store in a secondary containment tray inside a ventilated cabinet until pickup.

Protocol C: Glassware Decontamination (Odor Control)

Use this ONLY for empty glassware with trace residue.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution in the fume hood.

  • Oxidation: Gently rinse the glassware with the bleach solution. Allow it to sit for 15 minutes. This oxidizes the mercapto group (removing the smell) and degrades the cytosine ring structure.

  • Collection: Pour the used bleach rinse into the Liquid Waste Carboy (Protocol B). Do not pour down the drain.

  • Final Wash: Wash glassware with soap and water as normal.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: The stench will travel fast. Evacuate the immediate area.

  • PPE Up: Don double gloves, safety goggles, and a half-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta combo).

  • Contain: Cover the spill with an absorbent pad or vermiculite.

  • Neutralize (Surface): Apply a mild oxidant (e.g., dilute bleach or commercial thiol neutralizer) to the absorbent material to suppress odor.

  • Collect: Scoop material into a wide-mouth jar, seal tightly, and label as Hazardous Waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884205 (5-Fluoro-2-hydroxypyrimidine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]

  • University of Washington EHS. Guidelines for Handling Stench Chemicals (Thiols). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-4-mercapto-2-hydroxypyrimidine

Executive Summary & Risk Profile[1] Compound Identity: Chemical Name: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Tautomer: 5-Fluoro-4-thiouracil) CAS Registry Number: 671-41-0 (Analogous reference for 5-Fluoro-4-thiouracil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

Compound Identity:

  • Chemical Name: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Tautomer: 5-Fluoro-4-thiouracil)

  • CAS Registry Number: 671-41-0 (Analogous reference for 5-Fluoro-4-thiouracil)

  • Chemical Class: Fluorinated Pyrimidine / Thionucleobase

Operational Directive: This compound presents a dual-hazard profile: Cytotoxic Potential and High Olfactory Impact (Stench) . As a fluorinated pyrimidine analog, it shares structural homology with 5-Fluorouracil (5-FU), a potent antimetabolite. Therefore, it must be handled as a Suspected Carcinogen/Teratogen until toxicological data proves otherwise. Simultaneously, the mercapto (-SH) moiety requires strict odor containment to prevent facility contamination.

The "Why" Behind the Protocol: Standard "lab coat and glasses" protocols are insufficient. The high polarity and potential for aerosolization during weighing require respiratory isolation. Furthermore, the thiol group is prone to rapid oxidation; poor handling compromises both safety and compound purity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil, extended cuff)2. Outer: Nitrile (Purple/Black, 5-8 mil)Permeation Kinetics: Thiol compounds can permeate thin latex/vinyl rapidly. Double nitrile creates a breakthrough time >480 mins and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Primary: Fume Hood (Face velocity 100 fpm)Secondary: N95 or P100 Respirator (if outside hood)Aerosol Containment: The solid powder is static-prone. Inhalation is the fastest route for systemic absorption of antimetabolites.
Ocular Chemical Splash Goggles (Indirect Venting)Mucosal Defense: Safety glasses leave gaps. Dust or sublimed vapors can irritate the ocular mucosa (H319).
Body Tyvek® Lab Coat (Disposable) or Back-closing GownParticulate Trap: Cotton coats trap toxic dust in fibers, carrying contamination into common areas. Disposable Tyvek sheds particles and is incinerated after use.

Engineering Controls & Containment

The "Stench" Protocol

The mercapto group has a low odor threshold. Even microgram quantities can trigger facility alarms or nausea.

  • Vapor Control: All handling must occur within a certified chemical fume hood.

  • Static Elimination: Use an ionizing bar or anti-static gun during weighing. Fluorinated powders are notoriously static, leading to "jumping" and dispersion.

  • Trap Systems: If using a vacuum line (e.g., rotary evaporation), install a bleach (hypochlorite) trap between the pump and the condenser to neutralize thiol vapors before exhaust.

Operational Workflow: Step-by-Step

Phase A: Preparation (Donning)
  • Verify Fume Hood flow (Magnahelic gauge or tissue test).

  • Place a disposable absorbent mat (plastic side down) on the hood surface. This captures minor spills and prevents the "permanent stench" of the hood airfoil.

  • Don PPE: Inner gloves → Gown → Goggles → Outer gloves.

Phase B: Handling (Weighing & Transfer)
  • Technique: Do not use spatulas that have been used for other compounds. Use a disposable plastic spatula or dedicated stainless steel.

  • The Transfer: When moving the weighed solid to a reaction vessel, keep the receiving vessel inside the hood. Do not walk the open container across the lab.

Phase C: Decontamination (The "Kill" Step)
  • Principle: You must chemically alter the mercapto group before disposal. Oxidation converts the volatile/toxic thiol into a non-volatile sulfonate or disulfide.

  • Reagent: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide.

CRITICAL PROTOCOL: Before removing any glassware, spatula, or weighing boat from the hood, wipe it down with a bleach-soaked paper towel. This oxidizes surface residues, neutralizing both toxicity and odor.

Visualized Workflows

Logic Diagram: Handling & Emergency Response

The following diagram illustrates the decision logic for handling spills and routine waste, ensuring containment of the biological and olfactory hazards.

SafetyProtocol Start Start: Handling 5-Fluoro-4-mercapto-2-hydroxypyrimidine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Weighing Weigh inside Fume Hood (Anti-static measures) Solid->Weighing Reaction Reaction / Workup Liquid->Reaction SpillSolid Spill Event? Weighing->SpillSolid DryClean Cover with wet paper towel (Prevent dust) SpillSolid->DryClean Yes SpillSolid->Reaction No Decon Decontamination Step Apply 10% Bleach (Oxidation) DryClean->Decon SpillLiq Spill Event? Reaction->SpillLiq Absorb Absorb with Vermiculite/Pads SpillLiq->Absorb Yes SpillLiq->Decon No (Routine Waste) Absorb->Decon Waste Double Bag -> Biohazard/Cytotoxic Bin Decon->Waste

Figure 1: Decision logic for routine handling and spill response, emphasizing the oxidative decontamination step.

Waste Disposal & Deactivation

Do not throw this compound in the general trash or standard organic solvent waste.

  • Solid Waste:

    • Contaminated gloves, mats, and paper towels must be placed in a sealed Ziploc bag inside the hood.

    • Transfer this sealed bag into the Cytotoxic/Incineration waste stream.

  • Liquid Waste:

    • Quench reaction mixtures with an oxidant (Bleach/Peroxide) if chemically compatible, or segregate into a dedicated "Thiol/Sulfur Waste" bottle.

    • Labeling: Clearly mark the waste bottle: "Contains Fluorinated Thiols - STENCH - TOXIC."

References & Authority

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Mercaptopyrimidine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Fluoro-4-hydroxypyrimidine. Retrieved from [3]

  • Leggy, A. et al. (2017). Oxidative Neutralization of Mustard-Gas Simulants. Angewandte Chemie. (Validating oxidative decontamination of toxic sulfides). Retrieved from

Note: While specific toxicological data for the exact 4-mercapto isomer may be limited, the protocols above are derived from the "Prudent Practices" for handling potent antimetabolites and high-stench organosulfur compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-Fluoro-4-mercapto-2-hydroxypyrimidine
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5-Fluoro-4-mercapto-2-hydroxypyrimidine
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